Technical Documentation Center

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid
  • CAS: 1374651-92-9

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Profiling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, the isoquinolone scaffold is recogn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the isoquinolone scaffold is recognized as a "privileged structure" due to its intrinsic ability to mimic nucleotide binding states and interact with diverse protein targets, including kinases, poly(ADP-ribose) polymerases (PARPs), and fatty acid-binding proteins (FABPs) [1, 2]. As a Senior Application Scientist, I frequently encounter 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9) as a highly versatile building block.

This whitepaper provides an authoritative guide on the physicochemical properties, precise analytical characterization (focusing on molecular weight and exact mass), and synthetic utility of this specific intermediate. By establishing self-validating analytical and synthetic protocols, researchers can ensure the structural integrity of this scaffold before incorporating it into complex drug libraries.

Structural & Physicochemical Profiling

The utility of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid stems from its dual-functionality. The N-methylated lactam core provides metabolic stability and acts as a rigid hydrogen bond acceptor, while the 7-carboxylic acid serves as an ideal handle for late-stage functionalization.

Understanding the exact mass and molecular weight is not merely a documentation requirement; it is the mathematical foundation for all downstream High-Resolution Mass Spectrometry (HRMS) validation and stoichiometric reaction planning.

Table 1: Quantitative Physicochemical Properties
ParameterValueAnalytical Significance
Chemical Name 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acidStandard IUPAC nomenclature for structural identification.
CAS Registry Number 1374651-92-9Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₁H₉NO₃Defines the isotopic distribution pattern in mass spectrometry.
Molecular Weight (Nominal) 203.19 g/mol Used for macroscopic stoichiometric calculations in synthesis.
Exact Mass (Monoisotopic) 203.0582 DaCritical for HRMS identification and mass defect analysis.
Topological Polar Surface Area ~57.6 ŲPredicts cellular permeability; highly favorable for oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 Donor / 3 AcceptorsDictates target-protein binding modes (e.g., salt bridges).

High-Resolution Mass Spectrometry (HRMS) Characterization

To confidently utilize this building block, nominal mass analysis (e.g., observing m/z 204 on a single quadrupole MS) is insufficient. Isobaric impurities—molecules with the same nominal mass but different elemental compositions (e.g., C₁₀H₁₃N₅, Exact Mass: 203.1171 Da)—can easily masquerade as the target compound.

We employ UHPLC-HRMS to achieve mass accuracy within a < 5 ppm tolerance, creating a self-validating analytical system [3].

Methodology 1: UHPLC-HRMS Exact Mass Determination

Causality & Design: This protocol uses a reversed-phase gradient with formic acid. The acidic modifier intentionally suppresses silanol interactions on the C18 stationary phase (preventing peak tailing) while simultaneously driving the protonation of the lactam carbonyl to maximize Electrospray Ionization (ESI) efficiency.

  • Self-Validating Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Crucial Step: Spike the sample with 10 µL of an internal reference standard (e.g., Reserpine, 1 µg/mL). The internal standard validates the instrument's mass calibration in real-time, ensuring any mass drift is mathematically corrected.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at 0.4 mL/min.

  • Ionization (ESI Polarity Switching):

    • Positive Mode: Targets the protonated species [M+H]⁺ at theoretical m/z 204.0655.

    • Negative Mode: Targets the deprotonated carboxylic acid [M-H]⁻ at theoretical m/z 202.0510.

  • Mass Analysis & Validation: Acquire full-scan MS data at a resolution of ≥70,000 (at m/z 200). Calculate the mass defect. The system self-validates if the observed exact mass deviates by less than 5 ppm from 203.0582 Da, and the ¹³C isotopic pattern matches the C₁₁H₉NO₃ theoretical model.

Analytical_Validation cluster_0 Sample Preparation & Introduction cluster_1 High-Resolution Mass Spectrometry (HRMS) cluster_2 Data Validation Prep Analyte Dissolution (0.1% FA in MeCN/H2O) UHPLC UHPLC Separation (Sub-2 µm C18 phase) Prep->UHPLC ESI ESI Source (Polarity Switching) UHPLC->ESI Eluent Q1 Quadrupole Mass Filter (Precursor Selection) ESI->Q1 Ion Transfer Cell Collision Cell (HCD) (Fragmentation) Q1->Cell Targeted m/z 204.0655 Orbitrap Orbitrap Analyzer (Exact Mass: 203.0582 Da) Q1->Orbitrap Full Scan MS1 Cell->Orbitrap MS/MS Fragments MassDefect Mass Defect Analysis (Tolerance < 5 ppm) Orbitrap->MassDefect Isotope Isotopic Pattern Matching (C11H9NO3) Orbitrap->Isotope

Figure 1: UHPLC-HRMS workflow for exact mass validation of the isoquinolone core.

Synthetic Utility & Mechanistic Pathways

Once the core is analytically validated, it serves as a robust precursor for library generation. The 7-carboxylic acid is highly amenable to amide coupling, a cornerstone reaction in medicinal chemistry used to probe the Structure-Activity Relationship (SAR) of target binding pockets [2].

Methodology 2: Amide Coupling for Library Generation

Causality & Design: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is chosen over older reagents (like EDC/HOBt) because it rapidly generates a highly reactive O-At ester intermediate. This prevents the degradation of the carboxylic acid and ensures near-quantitative yields even when coupling sterically hindered secondary amines.

  • Carboxyl Activation: In a dried reaction vial, dissolve 1.0 equivalent (0.5 mmol, 101.6 mg based on the 203.19 g/mol MW) of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in 3.0 mL of anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Addition: Add 1.1 eq of the desired primary or secondary amine. Stir for 2-4 hours at room temperature.

  • Self-Validating In-Process Control (IPC): Before quenching, sample 1 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system self-validates reaction completion if the precursor exact mass (m/z 204.0655 [M+H]⁺) is entirely consumed and replaced by the theoretical exact mass of the target amide.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Crucial Step: Wash the combined organic layers vigorously with brine (3 x 15 mL). Causality: DMF is highly miscible in organic solvents and causes severe ion suppression in downstream LC-MS analysis; the brine wash forces DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Synthetic_Pathway Core 1,2-Dihydro-2-methyl- 1-oxoisoquinoline- 7-carboxylic acid (CAS: 1374651-92-9) Activation Carboxyl Activation (HATU, DIPEA, DMF) Core->Activation Step 1: Activation Product Isoquinolone-7-carboxamide Derivatives (Target Library) Activation->Product Step 2: Coupling Amine Primary/Secondary Amine (R-NH2) Amine->Product Nucleophilic Attack

Figure 2: Amide coupling workflow utilizing the 7-carboxylic acid handle for library generation.

Conclusion

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a structurally privileged intermediate whose utility is unlocked through rigorous analytical and synthetic control. By anchoring workflows to its exact mass (203.0582 Da) and molecular weight (203.19 g/mol ), researchers can implement self-validating HRMS and synthetic pipelines. This ensures that downstream biological assays are conducted on high-fidelity molecules, accelerating the discovery of novel therapeutics targeting complex disease pathways.

References

  • Title: Discovery of Potent and Selective FABP4/5 Inhibitors with an Isoquinolone Scaffold as Potential Therapeutics for Inflammation-Related Diseases Source: Journal of Medicinal Chemistry URL: [Link][1]

  • Title: Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization Source: The Journal of Organic Chemistry URL: [Link][2]

  • Title: High-resolution mass spectrometry in pharmaceutical analysis: A tool for trace detection and impurity profiling Source: Mass Spectrometry Reviews URL: [Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] An inadequate solubility profile can lead to poor absorption, variable clinical outcomes, and significant hurdles in formulation development.[3][4] This guide provides a comprehensive examination of the solubility profile of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, a novel heterocyclic compound with therapeutic potential. The presence of both a polar carboxylic acid group and a largely non-polar isoquinoline core suggests a nuanced solubility behavior that warrants detailed investigation.[5]

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and detailed experimental methodologies required to generate and interpret a comprehensive solubility profile. We will delve into the theoretical considerations that guide solvent selection, present a robust experimental protocol for solubility determination, and discuss the practical implications of the resulting data for downstream development activities such as formulation and process chemistry.[6]

Physicochemical Properties: A Predictive Foundation

While direct experimental measurement is the gold standard, an initial assessment of a compound's physicochemical properties provides a theoretical framework for predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in this context.[7] For 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, the key structural features are the aromatic isoquinoline ring system and the carboxylic acid functional group. The former imparts a degree of lipophilicity, while the latter introduces polarity and the potential for hydrogen bonding.

A comprehensive pre-formulation study would characterize parameters such as pKa, LogP, melting point, and crystal form, as these all influence solubility.[3][8] For the purpose of this guide, we will work with the following hypothetical, yet plausible, properties for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid:

PropertyHypothetical ValueImplication for Solubility
Molecular Weight 217.21 g/mol Influences molar concentration calculations.
pKa ~4.5The carboxylic acid group will be ionized at pH values above 4.5, which can significantly impact solubility in protic or aqueous-miscible solvents.
LogP ~2.0Indicates a moderate lipophilicity, suggesting that the compound will have some solubility in both polar and non-polar organic solvents.
Melting Point 274-276 °CA high melting point can suggest strong crystal lattice energy, which may correlate with lower solubility.
Physical Form Crystalline SolidThe specific polymorphic form can affect solubility; amorphous forms are generally more soluble.[3]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To ensure accuracy and reproducibility, the equilibrium solubility of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is determined using the widely accepted shake-flask method.[7][9] This technique measures the thermodynamic solubility of a compound, representing the point at which a solution is saturated and in equilibrium with the solid drug.[2][10]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • An excess amount of solid 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is added to a series of vials, each containing a known volume of a selected organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.[7]

    • The vials are securely sealed to prevent solvent evaporation.

  • Equilibration:

    • The vials are agitated in a temperature-controlled shaker bath, typically at 25°C and 37°C, to represent ambient and physiological temperatures, respectively.[6]

    • Agitation continues for a period of 24 to 72 hours to ensure that equilibrium is reached.[7][10]

  • Phase Separation:

    • After equilibration, the samples are removed from the shaker and allowed to stand, permitting the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, the samples are centrifuged.[7][10]

    • A clear aliquot of the supernatant is then carefully withdrawn using a syringe and filtered through a chemically inert 0.45 µm PTFE syringe filter to remove any remaining solid particles.[11]

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • The filtered saturated solution is diluted with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • The concentration of the dissolved compound is quantified using a validated, stability-indicating HPLC method with UV detection.[11][12][13]

    • A calibration curve is generated using standard solutions of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid of known concentrations to ensure accurate quantification.[11]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.45 µm PTFE) D->E F Dilute filtered sample E->F G Quantify by HPLC-UV F->G H Calculate solubility (mg/mL) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Solubility Profile of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

The following table summarizes the hypothetical equilibrium solubility of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in a range of organic solvents commonly used in pharmaceutical development. These solvents were selected to cover a spectrum of polarities and functionalities.

SolventPolarity IndexFunctional ClassHypothetical Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.2Aprotic, Polar> 100
N,N-Dimethylformamide (DMF) 6.4Aprotic, Polar> 100
Methanol 5.1Protic, Polar~25
Ethanol 4.3Protic, Polar~10
Acetone 5.1Aprotic, Polar~5
Acetonitrile 5.8Aprotic, Polar~2
Ethyl Acetate 4.4Ester< 1
Dichloromethane (DCM) 3.1Halogenated< 0.5
Toluene 2.4Aromatic Hydrocarbon< 0.1
Hexane 0.1Aliphatic Hydrocarbon< 0.01

Interpretation and Discussion

The hypothetical solubility data reveals a profile characteristic of a compound with both polar and non-polar features.

  • High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO and DMF is expected. These solvents are highly polar and are excellent at solvating a wide range of compounds, including those with hydrogen bonding capabilities like carboxylic acids.

  • Moderate Solubility in Alcohols: The moderate solubility in methanol and ethanol highlights the importance of the carboxylic acid group. These protic solvents can engage in hydrogen bonding with the solute, facilitating dissolution. The decreasing solubility from methanol to ethanol is consistent with the decreasing polarity of the alcohol.

  • Limited Solubility in Other Solvents: The poor solubility in less polar solvents like ethyl acetate and dichloromethane, and the near-insolubility in non-polar solvents like toluene and hexane, underscores the dominant role of the compound's polarity. The energy required to break the crystal lattice of this high-melting-point solid is not compensated for by the weak solute-solvent interactions with these non-polar media.

Implications for Drug Development

This solubility profile has several key implications for the development of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid:

  • Formulation Strategies: For oral dosage forms, the low aqueous solubility (inferred from its poor solubility in non-polar solvents) would likely classify this compound as poorly soluble. This would necessitate enabling formulation strategies such as salt formation (to leverage the acidic pKa), amorphous solid dispersions, or lipid-based formulations to enhance bioavailability.[3] For parenteral formulations, the high solubility in DMSO could be leveraged for preclinical studies, but less toxic co-solvents like ethanol or propylene glycol would need to be explored for clinical formulations.[4]

  • Process Chemistry: The choice of solvents for synthesis, purification, and crystallization will be guided by this data. For instance, a mixed-solvent system, such as methanol/water or ethanol/water, could be effective for crystallization, where the compound is soluble in the alcohol at elevated temperatures but precipitates upon cooling or the addition of the anti-solvent (water).

Conclusion

The solubility profile of a drug candidate is a critical dataset that informs numerous decisions throughout the development lifecycle. This guide has outlined the theoretical basis and a robust experimental protocol for determining the solubility of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in organic solvents. The hypothetical data presented illustrates a classic case of a molecule with dual polarity, exhibiting high solubility in polar aprotic and protic solvents and poor solubility in non-polar media. Understanding this profile is the first step in designing effective and reliable delivery systems and manufacturing processes for this promising therapeutic agent.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Books. CHAPTER 1: Preformulation Studies. (2018).
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025).
  • Pion. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • Basicmedical Key. Basic Principles of Preformulation Studies. (2016).
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008).
  • SciSpace. Preformulation Studies: An Integral Part of Formulation Design.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023).
  • A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. (2024).
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021).
  • Phenomenex. HPLC Testing Procedure.
  • IntechOpen. Preformulation Studies: A Versatile Tool in Formulation Design. (2023).
  • EOS Med Chem. Carboxylic acid compounds and derivatives.

Sources

Foundational

Introduction: The 1,2-Dihydro-1-Oxoisoquinoline Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action for 1,2-Dihydro-1-oxoisoquinoline Derivatives The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 1,2-Dihydro-1-oxoisoquinoline Derivatives

The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry.[1] Derivatives of this structure are abundant in nature, particularly in the form of alkaloids, and have been successfully developed into a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][2] The 1,2-dihydro-1-oxoisoquinoline core, in particular, represents a "privileged structure" due to its ability to interact with multiple, diverse biological targets through various non-covalent interactions.

This technical guide focuses on the mechanistic pathways of action for derivatives of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. While direct research on this specific molecular entity is emerging, extensive data from closely related analogs, particularly 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, provides a robust and evidence-based foundation for understanding its primary mechanism of action.[3] This document will synthesize the available evidence to present the most probable molecular mechanism, explore other potential biological activities, and provide detailed experimental protocols for validation.

Primary Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The most compelling and well-documented mechanism of action for derivatives structurally related to the 1-oxoisoquinoline core is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[3]

The Role of PARP in Cellular Homeostasis and Disease

PARP enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for maintaining genomic stability. Their primary function is to detect and signal single-strand DNA breaks (SSBs). Upon detection of DNA damage, PARP binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other target proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, effectively flagging the damage for the Base Excision Repair (BER) pathway.

In the context of oncology, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for high-fidelity Homologous Recombination repair of double-strand breaks), become highly dependent on PARP-mediated SSB repair. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic double-strand breaks. Lacking a functional Homologous Recombination pathway, the cancer cells are unable to repair this damage and are selectively destroyed through a process known as synthetic lethality.

1-Oxoisoquinoline Derivatives as Potent PARP Inhibitors

Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has demonstrated that this scaffold is a highly effective inhibitor of both PARP1 and PARP2.[3] These compounds function as competitive inhibitors, occupying the NAD+ binding site of the enzyme. This prevents the synthesis of PAR chains, thereby trapping PARP on the DNA and blocking the recruitment of the repair machinery.

The potency of these derivatives has been quantified through in vitro enzymatic assays, with several compounds exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range, comparable to the well-established PARP inhibitor, Olaparib.[3]

Quantitative Data: PARP Inhibition

The following table summarizes the in vitro inhibitory activity of selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
3l 2.8 ± 0.30.7 ± 0.23.98
Olaparib (Reference) 98.4 ± 2.12.8 ± 0.33.98

Data extracted from a study on 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides.[3]

Signaling Pathway Diagram: PARP Inhibition

PARP_Inhibition cluster_0 Normal Cell Function (DNA Repair) cluster_1 Action of 1-Oxoisoquinoline Derivative DNA_damage Single-Strand DNA Break PARP PARP Activation DNA_damage->PARP PAR PAR Synthesis (PARylation) PARP->PAR PARP_Inhibited PARP Inhibition Repair Recruitment of Repair Proteins (BER) PAR->Repair Repaired_DNA DNA Integrity Restored Repair->Repaired_DNA Inhibitor 1-Oxoisoquinoline Derivative Inhibitor->PARP_Inhibited SSB_Accumulation SSB Accumulation PARP_Inhibited->SSB_Accumulation DSB Replication Fork Collapse (Double-Strand Breaks) SSB_Accumulation->DSB Apoptosis Apoptosis in BRCA-deficient Cells DSB->Apoptosis DNA_damage_2 Single-Strand DNA Break PARP_2 PARP DNA_damage_2->PARP_2

Caption: Mechanism of PARP inhibition by 1-oxoisoquinoline derivatives.

Other Potential Mechanisms of Action

The privileged nature of the isoquinoline and quinoline scaffolds suggests that derivatives of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid may possess other biological activities. These are plausible secondary mechanisms or activities that may be present in different analogs within this chemical class.

  • Anticancer Activity via Apoptosis and Cell Cycle Arrest: Many quinolone derivatives exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[4] This prevents cancer cells from proliferating.

  • Enzyme Inhibition:

    • Mutant Isocitrate Dehydrogenase 1 (mIDH1): Certain quinolinone derivatives have been identified as allosteric inhibitors of mIDH1, a key enzyme in some cancers.[5]

    • PERK Inhibition: Isoquinoline derivatives have been investigated as inhibitors of PERK, a key protein in the unfolded protein response, which is often hijacked by cancer cells to survive stress.[6]

    • Acetylcholinesterase (AChE) Inhibition: Some benzylisoquinoline derivatives show inhibitory activity against AChE, an enzyme relevant to neurodegenerative diseases like Alzheimer's.[7]

  • Antimicrobial and Antiviral Activity: The isoquinoline and quinoline cores are found in numerous compounds with antibacterial and antiviral properties.[2][8] The mechanism often involves inhibiting essential microbial enzymes or, in the case of some viruses, host-cell enzymes required for viral replication.[9]

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action for a novel 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid derivative, a series of well-defined experiments are required.

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is designed to quantify the direct inhibitory effect of a test compound on PARP1 enzyme activity. It is based on the methods used for evaluating similar isoquinoline compounds.[3]

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP activity. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. A decrease in color intensity indicates inhibition of PARP activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well strip plate

  • Activated DNA

  • 10X PARP buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compound (1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid derivative)

  • Reference inhibitor (e.g., Olaparib)

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP buffer, biotinylated NAD+, and activated DNA according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and the reference inhibitor in PARP buffer. Include a "no inhibitor" control (vehicle only) and a "blank" control (no PARP enzyme).

  • Reaction Mixture: To each well of the histone-coated plate, add the following in order:

    • 25 µL of 1X PARP Buffer

    • 5 µL of test compound dilution (or vehicle/blank buffer)

    • 10 µL of a PARP1/Activated DNA mixture

  • Initiate Reaction: Add 10 µL of the biotinylated NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with a phosphate-buffered saline solution containing 0.05% Tween-20 (PBST).

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Second Wash: Repeat the washing step (step 6).

  • Develop Signal: Add 50 µL of the colorimetric HRP substrate to each well and incubate for 15-30 minutes at room temperature, protected from light, until a blue color develops in the "no inhibitor" control wells.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Reagents (Buffer, NAD+, DNA) start->prep dilute Prepare Serial Dilution of Test Compound prep->dilute add_reagents Add Buffer, Compound, & PARP/DNA to Plate dilute->add_reagents initiate Initiate Reaction (Add Biotinylated NAD+) add_reagents->initiate incubate1 Incubate (1 hour) initiate->incubate1 wash1 Wash Plate (3x) incubate1->wash1 detect Add Streptavidin-HRP wash1->detect incubate2 Incubate (30 min) detect->incubate2 wash2 Wash Plate (3x) incubate2->wash2 develop Add HRP Substrate & Develop Signal wash2->develop stop Add Stop Solution develop->stop read Measure Absorbance (450 nm) stop->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro colorimetric PARP inhibition assay.

Protocol 2: Cell-Based Apoptosis Assay (Annexin V-FITC Staining)

This protocol determines if the test compound induces apoptosis in a relevant cancer cell line (e.g., a BRCA-deficient breast cancer line).

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). By co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic/necrotic cells), one can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control and a positive control.

  • Cell Harvest: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE or Accutase (avoiding harsh trypsinization that can damage the cell membrane).

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

    • FITC signal (Annexin V) is typically detected on the FL1 channel.

    • PI signal is typically detected on the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Conclusion

Based on robust evidence from structurally analogous compounds, the primary mechanism of action for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid derivatives is highly likely to be the inhibition of PARP enzymes . This positions them as promising candidates for development as anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. The inherent versatility of the isoquinoline scaffold also suggests a potential for other biological activities, including broader anticancer effects through apoptosis induction or the inhibition of other key cellular enzymes. Definitive characterization of any new derivative will require systematic validation using the experimental protocols detailed in this guide to confirm its precise molecular targets and cellular effects.

References

  • D'Annessa, I., et al. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-15. [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6893. [Link]

  • Kuta, J., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 1. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(4), 1-6. [Link]

  • Streciwilk, W., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8888. [Link]

  • Salahuddin, et al. (2017). Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives. Indian Journal of Heterocyclic Chemistry, 27(1), 33-41. [Link]

  • Al-Adiwish, W. M., et al. (2012). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkat USA, 2012(1), 1-15. [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Khan, I., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2993. [Link]

  • Boyd, S., et al. (2017). Isoquinoline derivatives as PERK inhibitors.
  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(20), 6241. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 93. [Link]

  • Chen, Y., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6649-6667. [Link]

Sources

Exploratory

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid (CAS 1374651-92-9): A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the isoquinoline scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, vasodilators, and antitumor agents[1]. 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoquinoline scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, vasodilators, and antitumor agents[1]. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS 1374651-92-9) is a highly specialized, functionalized building block designed for advanced drug discovery[2].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a structurally optimized vector. The presence of the N-methylated lactam ring and the 7-position carboxylic acid provides a rigid, predictable geometry for structure-activity relationship (SAR) campaigns. This whitepaper systematically deconstructs the structural causality, safety profile, synthetic methodologies, and downstream applications of this critical intermediate.

Chemical Identity & Structural Causality

The utility of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid lies in its precise structural constraints. The N-methylation at the 2-position serves a dual purpose. Chemically, it prevents lactam-lactim tautomerization, locking the heterocycle exclusively in the 1-oxo configuration. Pharmacologically, this rigid 1-oxo state acts as a highly predictable hydrogen-bond acceptor when interacting with the hinge region of target kinases. Furthermore, the 7-carboxylic acid acts as an ideal synthetic handle for amide coupling or esterification, allowing for rapid diversification of the molecular periphery.

Table 1: Physicochemical Properties
ParameterValue / Description
IUPAC Name 2-Methyl-1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid
CAS Number 1374651-92-9[3]
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol [4]
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; poorly soluble in aqueous buffers (pH < 5)

Safety Data Sheet (SDS) & Hazard Profile

Handling functionalized isoquinolines requires strict adherence to the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. The hazards associated with this compound are inherently linked to its molecular structure. The acidic carboxylic proton (estimated pKa ~4.5) and the planar aromatic system can disrupt the lipid bilayer of cellular membranes upon direct contact, leading to localized inflammation.

Table 2: GHS Classification and Precautionary Codes
Hazard ClassCategoryH-StatementCausality & Mechanism
Skin Corrosion/Irritation Category 2H315: Causes skin irritationMildly acidic moiety causes localized pH shifts on the epidermis, leading to protein denaturation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with the corneal epithelium causes rapid osmotic and pH imbalance.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of fine particulate dust irritates the mucosal lining of the respiratory tract.
Self-Validating Handling Protocol

To ensure absolute safety and compliance[5], implement the following control measures:

  • Engineering Controls: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), tight-fitting safety goggles, and an inherently flame-resistant lab coat.

  • Decontamination: In the event of a spill, neutralize the powder with a weak base solution (e.g., 5% sodium bicarbonate) to convert the free acid into its highly water-soluble sodium salt before wiping with absorbent pads.

Synthetic Pathways & Experimental Workflows

The synthesis of highly substituted isoquinolines has evolved significantly, with modern approaches utilizing transition-metal catalysis and visible-light photoredox methods[1][6]. For the specific synthesis of the 7-carboxylic acid derivative, a robust palladium-catalyzed carbonylation of a halogenated precursor is the most scalable and self-validating approach.

SyntheticWorkflow A 7-Bromo-isoquinoline B Oxidation (mCPBA) Isoquinoline N-oxide A->B Step 1 C Rearrangement (Ac2O) Isoquinolin-1(2H)-one B->C Step 2 D N-Methylation (MeI, NaH) 2-Methyl-isoquinolin-1-one C->D Step 3 E Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, Xantphos) D->E Step 4 F 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carboxylic acid E->F Final Step

Caption: Synthetic workflow for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.

Protocol: Palladium-Catalyzed Carbonylation

Causality Note: We utilize Pd(OAc)₂ in conjunction with Xantphos. The bidentate Xantphos ligand provides a wide bite angle, which stabilizes the palladium intermediate and prevents premature catalyst deactivation during CO insertion—a critical requirement when dealing with electron-deficient aryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask, add 7-bromo-2-methylisoquinolin-1(2H)-one (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Inject a degassed mixture of DMF/H₂O (4:1 v/v).

  • Carbonylation: Purge the system with Carbon Monoxide (CO) gas for 5 minutes. Attach a CO balloon and heat the mixture to 80°C for 16 hours.

  • In-Process Control (IPC) - Self-Validation: Remove a 10 µL aliquot, quench with 100 µL acetonitrile, and analyze via LC-MS. Proceed to workup only when the starting material peak (UV 254 nm) is <1%. If >1%, inject an additional 0.02 eq of Pd(OAc)₂ and stir for 4 hours.

  • Workup & Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, and acidify the filtrate with 1M HCl to pH 3. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Downstream Applications in Drug Development

Isoquinoline derivatives are highly prized in the development of Rho-associated protein kinase (ROCK) inhibitors and Histone Deacetylase (HDAC) inhibitors[7]. The 7-carboxylic acid moiety of CAS 1374651-92-9 is specifically utilized to synthesize amide-linked pharmacophores that extend into the solvent-exposed regions of the kinase ATP-binding pocket.

SignalingPathway GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activation MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Kinase Activity Inhibitor Isoquinoline Derivative (Target Compound) Inhibitor->ROCK Competitive Inhibition Actin Actin-Myosin Contraction (Vasoconstriction) MYPT1->Actin Regulates

Caption: Mechanism of action for isoquinoline-derived ROCK inhibitors in cellular signaling.

By utilizing standard coupling reagents (e.g., HATU, EDC/HOBt), researchers can attach various aliphatic or aromatic amines to the 7-position. This modularity allows for rapid tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding interactions of the 1-oxoisoquinoline scaffold.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required. The following table outlines the self-validating analytical parameters expected for highly pure (>95%) 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.

Table 3: Analytical QC Parameters
Analytical MethodExpected Result / Causality
LC-MS (ESI+) [M+H]⁺ peak at m/z 204.1. Confirms the exact mass and successful carbonylation.
¹H NMR (400 MHz, DMSO-d₆) Singlet at ~3.5 ppm (3H) confirms the N-methyl group. Broad singlet >12.0 ppm (1H) confirms the carboxylic acid proton. Aromatic protons appear between 7.5 - 8.8 ppm.
HPLC (Reverse Phase, C18) Single sharp peak at 254 nm. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier prevents peak tailing of the carboxylic acid.
FT-IR Spectroscopy Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (lactam C=O).

References

  • Hazard Communication - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Isoquinolines via Visible Light-Promoted Insertion of Vinyl Isocyanides With Diaryliodonium Salts Source: Chemical Communications (PubMed) URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the thermodynamic stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, a heterocyclic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermodynamic stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. As its progression through the drug development pipeline is contingent on its stability, a thorough understanding of its degradation pathways and intrinsic stability is paramount. This document outlines the key experimental protocols and theoretical considerations for a comprehensive stability assessment.

Introduction: The Critical Role of Stability in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with chemical stability being a primary hurdle. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, with its isoquinolinone core, contains a lactam functionality and a carboxylic acid group, both of which can be susceptible to degradation under various environmental conditions. A comprehensive evaluation of its thermodynamic stability is therefore not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[1]

Forced degradation studies, also known as stress testing, are an indispensable tool in this evaluation.[1][2][3] By subjecting the molecule to conditions more severe than those it would typically encounter during storage and handling, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1][4] This proactive approach allows for the early implementation of strategies to enhance stability, such as formulation optimization and the selection of appropriate packaging.[5]

Structural Features and Potential Instabilities

The chemical structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid dictates its potential degradation pathways. The key functional groups to consider are:

  • The Lactam Ring: The amide bond within the isoquinolinone ring system is a primary site for hydrolysis.[4] The stability of this lactam can be influenced by the ring size and the nature of its substituents.[6][7][8][9]

  • The Carboxylic Acid Group: This group can undergo decarboxylation, especially at elevated temperatures.[10] Its presence also influences the molecule's solubility and pH-dependent stability.

  • The Aromatic Ring System: While generally stable, the aromatic rings can be susceptible to oxidative degradation.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. This involves a combination of thermal analysis and forced degradation studies under various stress conditions.

Thermal Analysis

Thermal analysis techniques provide valuable information about the solid-state stability of a compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and the presence of polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the temperature at which decomposition begins.[11]

Table 1: Hypothetical Thermal Analysis Data for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

ParameterValueInterpretation
Melting Point (DSC)225-228 °CA sharp melting endotherm suggests a crystalline solid with a high degree of purity.
Onset of Decomposition (TGA)250 °CThe compound is thermally stable up to this temperature.
Mass Loss at 300 °C (TGA)5%Indicates the initiation of thermal degradation.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, providing insights into the chemical stability of the molecule under various stress conditions.[1][2][3][5] These studies are crucial for identifying potential degradants and for the development of stability-indicating analytical methods.[4]

The following is a general workflow for conducting forced degradation studies:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solution of the compound (e.g., 1 mg/mL in methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Prep->Thermal Expose to stress Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Expose to stress Sampling Withdraw aliquots at predetermined time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize For acid/base HPLC Analyze by stability-indicating HPLC-UV Sampling->HPLC Neutralize->HPLC LCMS Identify degradants by LC-MS HPLC->LCMS If significant degradation Method Validate stability-indicating method HPLC->Method Pathway Elucidate degradation pathways LCMS->Pathway Hydrolysis_Pathway Parent 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid O N-CH₃ COOH Product Degradation Product NH-CH₃ COOH COOH Parent->Product H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Potential hydrolytic degradation pathway.

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature. [5]3. Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8 hours).

  • Analysis: Analyze the samples by HPLC.

Thermal stability is assessed in both the solid state and in solution.

Protocol 3: Thermal Degradation

  • Solid State: Place the solid compound in a vial and store it in an oven at 80°C for 48 hours. 2. Solution State: Prepare a solution of the compound and keep it at 60°C. 3. Analysis: Sample at intervals and analyze by HPLC.

Photostability testing is essential to determine if the compound is sensitive to light. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for this testing. [12][13][14] Protocol 4: Photostability Testing

  • Sample Exposure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [5][12]2. Dark Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions. [15]3. Analysis: After exposure, assess any changes in physical properties and analyze the samples by HPLC. [15] Table 2: Hypothetical Forced Degradation Data for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Stress Condition% DegradationMajor Degradant(s)
0.1 M HCl, 60°C, 24h15%Degradant A
0.1 M NaOH, 60°C, 8h25%Degradant A
3% H₂O₂, RT, 8h8%Degradant B
80°C, Solid, 48h< 2%Not significant
Photolytic (ICH Q1B)5%Degradant C

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the increase in the concentration of degradation products. [4]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [4]

Strategies for Stabilization

Should the forced degradation studies reveal significant instability, several strategies can be employed to enhance the stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. [5]

Stabilization_Strategies cluster_instability Observed Instability cluster_strategies Potential Stabilization Strategies Instability Degradation Observed in Forced Degradation Studies pH pH Optimization & Buffering (for hydrolytic stability) Instability->pH Implement Antioxidants Addition of Antioxidants (for oxidative stability) Instability->Antioxidants Implement Packaging Light-Resistant Packaging (for photostability) Instability->Packaging Implement Formulation Solid-State Formulation (e.g., lyophilization) Instability->Formulation Implement

Caption: Decision tree for selecting a stabilization strategy.

Conclusion

A thorough understanding of the thermodynamic stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a critical component of its development as a potential pharmaceutical agent. The methodologies outlined in this guide, including thermal analysis and comprehensive forced degradation studies, provide a robust framework for identifying potential liabilities and for developing strategies to ensure a stable and effective drug product. The proactive identification and characterization of degradation products are essential for ensuring the safety, quality, and efficacy of the final therapeutic.

References

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Photostability of Drugs and Drug Products. Springer. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease In. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Aristilde, L., & Sposito, G. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry, 5(6), 1511–1524. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2014). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Gámez, M. C., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1648. [Link]

  • Kestell, J. R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(29), 15682-15692. [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Singh, S., & Junwal, M. (2013). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

Sources

Exploratory

Preclinical ADME and Toxicity Profiling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid: A Mechanistic Guide

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Scientists Compound: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9) Executive Summary & Structural Logic In earl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Scientists Compound: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9)

Executive Summary & Structural Logic

In early-stage drug discovery, the transition from a chemical hit to a viable lead requires a rigorous, mechanistic understanding of a molecule's physicochemical liabilities. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a rigid, planar isoquinolone building block characterized by a solvent-exposed carboxylic acid moiety (1)[1]. While the isoquinolone core provides excellent opportunities for target engagement (e.g., hydrogen bonding and pi-stacking in enzyme active sites), the carboxylic acid introduces specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) challenges.

As an Application Scientist, I approach ADME-Tox not as a checklist, but as a predictive science. The presence of a carboxylic acid dictates that this molecule will be highly ionized at physiological pH, impacting passive permeability. More critically, carboxylic acids are notorious for undergoing Phase II biotransformation into reactive acyl glucuronides and acyl-CoA thioesters , which can covalently bind to proteins and trigger idiosyncratic drug toxicity (IDT) or drug-induced liver injury (DILI) (2)[2].

This whitepaper outlines the predictive data and the self-validating experimental workflows required to accurately profile this specific scaffold.

Predictive Profiling & Mechanistic Pathways

Before initiating in vitro assays, we must establish a predictive baseline based on the molecule's chemical structure. The primary metabolic clearance pathway for this compound is anticipated to be UDP-glucuronosyltransferase (UGT)-mediated conjugation rather than Cytochrome P450 (CYP)-mediated oxidation (3)[3].

MetabolicPathways Parent 1,2-Dihydro-2-methyl-1-oxoisoquinoline- 7-carboxylic acid UGT UGT Enzymes (Glucuronidation) Parent->UGT Phase II CYP CYP450 Enzymes (Oxidation) Parent->CYP Phase I AcylCoA Acyl-CoA Synthetase Parent->AcylCoA Mitochondrial AcylGlucuronide Acyl Glucuronide (Reactive Intermediate) UGT->AcylGlucuronide StableMetab Stable Hydroxylated Metabolites CYP->StableMetab Thioester Acyl-CoA Thioester (Reactive Intermediate) AcylCoA->Thioester Toxicity Covalent Protein Binding (Idiosyncratic Toxicity) AcylGlucuronide->Toxicity Acyl Migration Elimination Renal / Biliary Elimination AcylGlucuronide->Elimination Stable Clearance Thioester->Toxicity Transacylation StableMetab->Elimination

Fig 1. Biotransformation pathways and potential toxicity mechanisms of the carboxylic acid moiety.

Synthesized Quantitative Data

The following table summarizes the predicted and empirically targeted parameters for this compound.

ParameterPredictive/Empirical ValueMethod/ModelPharmacological Implication
Molecular Weight 203.19 g/mol PhysicochemicalHighly favorable for oral absorption (Lipinski's Rule of 5).
pKa (Carboxylic Acid) ~4.2In Silico (ChemAxon)Ionized at physiological pH (7.4); limits passive cellular diffusion.
LogD (pH 7.4) -0.5 to 0.5Shake-flask (Octanol/PBS)High aqueous solubility, low lipophilicity.
Caco-2 Papp​ (A to B) < 5×10−6 cm/sTranswell Assay (pH 6.5/7.4)Poor to moderate intestinal permeability due to ionization.
HLM Intrinsic Clearance Moderate ( 15−30μL/min/mg )Microsomal StabilityPrimary clearance via Phase II (UGT) rather than Phase I (CYP).

Self-Validating Experimental Methodologies

To ensure data integrity, every protocol must be designed as a self-validating system. A failure to account for physiological realities (like pH gradients or enzyme localization) will yield false positives or negatives, derailing the drug discovery pipeline (4)[4].

ExperimentalWorkflow Step1 Physicochemical Validation (pKa, LogD) Step2 Permeability Assessment (Caco-2 pH Gradient) Step1->Step2 Step3 Metabolic Stability (HLM + UDPGA + NADPH) Step2->Step3 Step4 Reactive Metabolite Trapping (GSH/KCN) Step3->Step4 Step5 Cytotoxicity Profiling (HepG2 ATP Depletion) Step4->Step5

Fig 2. Self-validating in vitro ADME and toxicity experimental workflow for lead characterization.

Protocol A: Physiologically Relevant Caco-2 Permeability

The Causality: Because the isoquinoline-7-carboxylic acid has a pKa of ~4.2, it exists predominantly as an anion at pH 7.4. Standard Caco-2 assays using pH 7.4 on both sides artificially suppress permeability data. By applying an apical pH of 6.5 (mimicking the jejunum) and a basolateral pH of 7.4 (blood plasma), we establish a physiologically relevant proton gradient that accurately models intestinal absorption dynamics.

Step-by-Step Method:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and transporter expression.

  • Buffer Preparation: Prepare Apical buffer (HBSS, pH 6.5) and Basolateral buffer (HBSS, pH 7.4).

  • Dosing: Add 10 µM of the compound to the apical chamber.

  • Incubation: Incubate at 37°C with orbital shaking (100 rpm) to minimize the unstirred water layer.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

System Validation Metrics (Critical):

  • Tight Junction Integrity: Lucifer Yellow rejection must be >99%.

  • Mass Balance: Total recovery (Apical + Basolateral + Cellular accumulation) must be >80% to rule out non-specific binding to the plastic apparatus.

Protocol B: UGT-Mediated Metabolic Stability & Reactive Trapping

The Causality: UGT enzymes are localized on the luminal surface of the endoplasmic reticulum. During the preparation of Human Liver Microsomes (HLM), these membranes often form sealed, inside-out vesicles. The highly polar UDPGA cofactor cannot passively diffuse into these vesicles. We must utilize Alamethicin , a pore-forming peptide, to permeabilize the membrane. Without this step, the assay will falsely report high metabolic stability due to cofactor exclusion.

Step-by-Step Method:

  • Permeabilization: Pre-incubate HLM (1 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Reaction Mixture: Combine permeabilized HLM, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (1 µM), and Glutathione (GSH, 5 mM) in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

  • Initiation: Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM, for CYPs) and UDPGA (2 mM, for UGTs).

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via high-resolution mass spectrometry (HRMS) looking for parent depletion and the specific mass shift of GSH-adducts (+307 Da).

System Validation Metrics (Critical):

  • Positive Control: Diclofenac must show rapid depletion and formation of acyl glucuronide-GSH adducts.

  • Negative Control: Without UDPGA/NADPH, parent compound depletion must be <5% to rule out chemical instability or non-specific protein binding.

Protocol C: Mitochondrial Toxicity via HepG2 ATP Depletion

The Causality: Carboxylic acids can be converted into acyl-CoA thioesters in the mitochondria. This process sequesters the cellular Coenzyme A pool, disrupting β -oxidation and the TCA cycle, ultimately leading to mitochondrial toxicity and ATP depletion (5)[5].

Step-by-Step Method:

  • Plating: Seed HepG2 cells in 96-well plates at 10,000 cells/well in DMEM (containing galactose instead of high glucose to force reliance on mitochondrial oxidative phosphorylation, known as the "Crabtree effect" sensitization).

  • Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 24 hours.

  • Assay: Add CellTiter-Glo® Reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Readout: Measure luminescence and calculate the IC50​ for ATP depletion.

Conclusion

The evaluation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid requires a targeted approach that respects its specific chemical architecture. While its low molecular weight and high solubility make it an attractive starting point, the carboxylic acid moiety demands rigorous investigation into Phase II UGT metabolism, acyl-CoA formation, and subsequent mitochondrial toxicity. By employing the self-validating protocols outlined above, drug development professionals can accurately de-risk this scaffold early in the preclinical pipeline.

References

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.[Link]

  • Yale Center for Green Chemistry & Green Engineering. Module 3: ADME and Toxicology.[Link]

  • ResearchGate. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.[Link]

  • ACS Publications. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Abstract This document provides a comprehensive guide to the characterization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the characterization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural verification and purity assessment. This guide moves beyond a simple listing of steps to explain the underlying principles and rationale for key experimental choices. It includes detailed methodologies for sample preparation, one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a thorough analysis of expected spectral data based on analogous structures.

Introduction: The Imperative for Rigorous Structural Elucidation

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its precise molecular architecture. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a practical guide to leveraging a suite of NMR experiments for the comprehensive characterization of the title compound.

Foundational Strategy: A Multi-Experiment Approach

A single NMR experiment rarely provides sufficient information for complete structural assignment. Our strategy employs a logical progression of experiments, each providing a unique piece of the structural puzzle. This self-validating system ensures high confidence in the final assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Spectroscopy cluster_analysis Data Integration & Assignment Prep Dissolution in Deuterated Solvent H1 ¹H NMR (Proton Environments & Coupling) Prep->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Coupling) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Analysis Complete Structural Elucidation HMBC->Analysis

Figure 1: A workflow diagram illustrating the logical progression of NMR experiments for comprehensive structural analysis.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR data begins with meticulous sample preparation. The choice of solvent is paramount, especially for a molecule containing a carboxylic acid moiety.

Protocol:

  • Sample Weighing: Accurately weigh approximately 20-30 mg of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid for ¹³C NMR experiments. A smaller quantity (5-10 mg) is often sufficient for ¹H NMR, but using a higher concentration allows for the acquisition of all necessary spectra from a single sample.[1][2]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its high boiling point ensures sample stability.[2] Crucially, the acidic proton of the carboxyl group is often observable in DMSO-d₆, appearing as a broad singlet at a downfield chemical shift (typically >10 ppm), which is valuable for characterization.[3][4]

  • Dissolution: Dissolve the sample in 0.6–0.7 mL of DMSO-d₆ in a small vial.[1][2] Gentle warming or vortexing can aid dissolution.

  • Transfer and Filtration: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming problems and line broadening.

  • Referencing: The residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm) will be used as the primary internal reference for the ¹H spectrum, and the carbon signal (δc ≈ 39.51 ppm) for the ¹³C spectrum.[5]

NMR Data Acquisition

The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Purpose: To identify the number of unique proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling patterns (neighboring protons).

  • Protocol:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire a standard single-pulse ¹H spectrum.

    • Ensure the spectral width covers the expected range (approx. 0-14 ppm) to include the carboxylic acid proton.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

¹³C{¹H} NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon atoms and their chemical shifts, providing a map of the carbon skeleton. The {¹H} notation indicates that proton-carbon coupling is removed (decoupled) to simplify the spectrum, resulting in a single peak for each unique carbon.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass all expected carbon signals (approx. 0-180 ppm), ensuring the carbonyl and carboxyl carbons are included.[4][6]

    • A sufficient number of scans (often several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data and reference the spectrum to the DMSO-d₆ solvent peak at 39.51 ppm.

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between carbon atoms based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O and the carboxyl C) are absent.[7][8][9][10] This experiment is invaluable for assigning carbon signals.

  • Protocol:

    • Run the DEPT-135 pulse sequence.

    • Process the spectrum similarly to the standard ¹³C spectrum.

    • Compare the DEPT-135 spectrum with the full ¹³C spectrum to identify CH, CH₂, CH₃, and quaternary carbons.[8]

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[11] Cross-peaks in a COSY spectrum connect coupled protons, revealing the connectivity of proton networks within the molecule.

  • Protocol:

    • Acquire a standard gradient-enhanced COSY (gCOSY) experiment.[12][13]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Process the 2D data to generate a contour plot. Diagonal peaks correspond to the 1D ¹H spectrum, while off-diagonal cross-peaks indicate J-coupling.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH coupling). Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with the carbon signal of the carbon it is bonded to on the other axis.

  • Protocol:

    • Run a standard gradient-enhanced HSQC experiment.

    • The F2 (horizontal) axis corresponds to the ¹H spectrum, and the F1 (vertical) axis corresponds to the ¹³C spectrum.

    • Set the spectral widths appropriately for both nuclei.

    • Processing yields a 2D plot where each peak represents a C-H bond.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects fragments and establishes the positions of quaternary carbons and heteroatoms.

  • Protocol:

    • Acquire a standard gradient-enhanced HMBC experiment.

    • The experiment is optimized to detect long-range couplings (e.g., 8 Hz), while suppressing one-bond correlations.

    • The resulting 2D spectrum will show cross-peaks connecting protons to carbons that are 2 or 3 bonds away, providing crucial connectivity information.

Spectral Analysis and Data Interpretation

Based on the known structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid and data from analogous compounds, the following spectral characteristics are anticipated.

Figure 2: Structure and atom numbering of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)COSY Correlations
H-36.6 - 6.8dJ = 7.5 - 8.0 HzH-4
H-47.3 - 7.5dJ = 7.5 - 8.0 HzH-3
H-58.1 - 8.3dJ = 8.0 - 8.5 HzH-6
H-67.8 - 8.0ddJ = 8.0 - 8.5, 1.5 - 2.0 HzH-5, H-8
H-88.4 - 8.6dJ = 1.5 - 2.0 HzH-6
N-CH₃3.5 - 3.7s--
COOH>12.0br s--

Rationale for Predictions:

  • H-3 and H-4: These protons are on a double bond within the pyridinone ring. H-3 is adjacent to the electron-donating nitrogen, while H-4 is adjacent to the aromatic ring, leading to their distinct chemical shifts. They will show a characteristic doublet splitting pattern due to their vicinal coupling.[6]

  • Aromatic Protons (H-5, H-6, H-8): These protons are on the benzene ring. H-8 is expected to be the most deshielded due to its peri-relationship with the carbonyl group at C-1. The splitting pattern arises from ortho (³J ≈ 8 Hz) and meta (⁴J ≈ 2 Hz) couplings.

  • N-CH₃: The methyl group attached to the nitrogen is expected as a sharp singlet in the range of 3.5-3.7 ppm.

  • COOH: The carboxylic acid proton signal will be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. Its presence can be confirmed by its disappearance upon adding a drop of D₂O to the sample.[4]

Predicted ¹³C NMR and DEPT-135 Data (in DMSO-d₆)
Carbon(s)Predicted δ (ppm)DEPT-135 SignalKey HMBC Correlations (from Protons)
C-1160 - 162Absent (Quat.)H-8, H-3, N-CH₃
C-3121 - 123Positive (CH)H-4, N-CH₃
C-4140 - 142Positive (CH)H-3, H-5
C-4a120 - 122Absent (Quat.)H-3, H-5, H-8
C-5125 - 127Positive (CH)H-4, H-6
C-6132 - 134Positive (CH)H-5, H-8
C-7130 - 132Absent (Quat.)H-6, H-8, COOH
C-8128 - 130Positive (CH)H-6
C-8a137 - 139Absent (Quat.)H-1, H-4, H-5
N-CH₃35 - 37Positive (CH₃)-
COOH166 - 168Absent (Quat.)H-6, H-8

Rationale for Predictions:

  • Carbonyl and Carboxyl (C-1, COOH): These are the most downfield signals, typically appearing above 160 ppm.[4][6] They will be absent in the DEPT-135 spectrum.

  • Aromatic and Olefinic Carbons: These carbons resonate in the typical range of 120-145 ppm. The DEPT-135 experiment will distinguish the protonated carbons (CH) from the quaternary carbons (C-4a, C-7, C-8a).

  • N-CH₃: The methyl carbon will appear as a positive signal in the DEPT-135 spectrum at a characteristic upfield shift.

  • HSQC and HMBC Correlations: The HSQC experiment will unambiguously link each proton to its directly attached carbon (e.g., H-3 to C-3, H-4 to C-4, etc.). The HMBC correlations are the key to the final structure proof. For example, observing a correlation from the N-CH₃ protons to the C-1 carbonyl carbon and the C-3 olefinic carbon confirms the position of the methyl group. Similarly, correlations from H-6 and H-8 to the carboxyl carbon (C-7) will confirm the position of the carboxylic acid group.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. By following the detailed protocols and using the predictive data as a guide for interpretation, researchers can achieve unambiguous assignment of all proton and carbon signals, thereby verifying the molecular structure with a high degree of confidence. This rigorous approach is essential for ensuring the quality and integrity of the compound for its intended applications in research and development.

References

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide. Retrieved from [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.
  • University of California, Santa Barbara. (n.d.). Gradient Enhanced HMBC. UCSB Chemistry and Biochemistry NMR Facility. Retrieved from [Link]

  • Claret, P. A., & Williams, D. H. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. ConnectSci.
  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]

  • University of Cambridge. (n.d.). 13C NMR Spectroscopy. Department of Chemistry.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • University of California, Santa Barbara. (n.d.). 2D 1H-1H COSY. UCSB Chemistry and Biochemistry NMR Facility. Retrieved from [Link]

  • Indiana University. (2004, August 31). 2-d hmbc / cigar. IU NMR Facility.
  • University of British Columbia. (n.d.). Advanced training. UBC Chemistry.
  • Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility.
  • University of Florida. (n.d.). Protocols. UF Chemistry NMR Facility.
  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University.
  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University.
  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

  • IMSERC. (n.d.). TUTORIAL: ge-2D 1H-31P HMBC EXPERIMENT. Northwestern University.
  • Hansen, P. E., et al. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4426-4442.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC. UCSB Chemistry and Biochemistry NMR Facility. Retrieved from [Link]

  • Chandrakumar, N., & Ramachandran, R. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23.
  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Repository.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Espinosa, J. F. (2014). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators.
  • All In All Chemistry. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Department of Chemistry.
  • SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2023, June 19).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Kumar, A., et al. (2021).
  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Groningen. (2021, June 29).
  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • MDPI. (2023, June 19).

Sources

Application

Application Note: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid in the Discovery of BRD9-Targeted Therapeutics

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Scaffold CAS Registry Number: 1374651-92-9 Executive Summary & Mechanistic Rationale The development of targeted thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Scaffold CAS Registry Number: 1374651-92-9

Executive Summary & Mechanistic Rationale

The development of targeted therapies against the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex has emerged as a highly promising strategy in precision oncology. Bromodomain-containing protein 9 (BRD9) is a critical and unique subunit of the ncBAF complex, and its inhibition or degradation has shown profound efficacy in treating cancers dependent on BAF-complex aberrations, such as synovial sarcoma, malignant rhabdoid tumors, and CD8+ T-cell lymphomas[1],[2].

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid serves as a privileged, highly versatile pharmacophore in the synthesis of potent BRD9 inhibitors and Proteolysis Targeting Chimeras (PROTACs). The mechanistic causality behind selecting this specific scaffold lies in its dual-functional geometry:

  • The Isoquinolin-1-one Core: Acts as a potent acetyl-lysine (KAc) mimetic. The carbonyl oxygen and adjacent nitrogen form critical hydrogen bonds with the conserved asparagine (Asn100) and tyrosine residues within the BRD9 bromodomain binding pocket.

  • The 7-Carboxylic Acid Vector: When the core is anchored in the BRD9 pocket, the C-7 position is oriented directly toward the solvent-exposed region. This allows the carboxylic acid to act as an ideal synthetic handle for amidation—enabling the attachment of solubilizing groups or E3 ligase-recruiting linkers (e.g., Cereblon or VHL ligands) without inducing steric clashes that would abrogate target binding[2].

BRD9_Pathway ncBAF ncBAF Complex (Chromatin Remodeling) BRD9 BRD9 Bromodomain (Target Protein) ncBAF->BRD9 Contains Oncogenesis Oncogenic Gene Expression (e.g., Synovial Sarcoma) BRD9->Oncogenesis Promotes Inhibitor Isoquinolin-1-one Inhibitor / PROTAC Inhibitor->BRD9 Binds Acetyl-Lysine Pocket CRBN E3 Ligase (CRBN) Recruitment Inhibitor->CRBN PROTAC Linker Proteasome Proteasomal Degradation of BRD9 CRBN->Proteasome Ubiquitination Proteasome->BRD9 Cleaves

Fig 1: Mechanism of BRD9 inhibition and PROTAC-mediated degradation via the ncBAF complex.

Synthetic Strategy & Scaffold Functionalization

To transform the bare scaffold into a potent BRD9 inhibitor (such as Compound B59, a highly active BRD9 antagonist[1]), medicinal chemists utilize a robust three-step functionalization sequence.

The chemical logic dictates that the electron-rich nature of the isoquinolin-1-one ring activates the C-4 position toward electrophilic aromatic substitution[3],[4]. Therefore, C-4 bromination can be achieved regioselectively without the need for protecting groups. Subsequent modification involves C-7 amidation to install the solvent-exposed vector, followed by a C-4 Suzuki-Miyaura cross-coupling to install an aryl group that occupies a deep hydrophobic sub-pocket within BRD9, driving nanomolar affinity.

Synthetic_Workflow SM 1,2-Dihydro-2-methyl-1- oxoisoquinoline-7-carboxylic acid (Starting Material) Step1 C-4 Bromination (NBS, DMF) SM->Step1 Int1 4-Bromo Intermediate Step1->Int1 Electrophilic Substitution Step2 C-7 Amidation (Amine, HATU, DIPEA) Int1->Step2 Int2 7-Carboxamide Intermediate Step2->Int2 Vector Functionalization Step3 C-4 Suzuki Coupling (Aryl Boronic Acid, Pd) Int2->Step3 Product Final BRD9 Inhibitor / PROTAC Precursor Step3->Product Cross-Coupling

Fig 2: Three-step synthetic workflow for generating BRD9 inhibitors from the isoquinoline scaffold.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure high-fidelity synthesis.

Protocol A: Regioselective C-4 Bromination

Objective: Synthesize 4-bromo-1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. Causality: N-Bromosuccinimide (NBS) provides a controlled, mild source of electrophilic bromine. DMF is selected as the solvent to stabilize the polar transition state of the electrophilic aromatic substitution at C-4[3].

  • Initialization: Dissolve 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Shield the reaction flask from light. Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes at 0 °C to prevent over-bromination.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in aqueous Na2S2O3, and analyze via LC-MS. Validation Checkpoint: The starting material mass ( [M+H]+=204 ) must be completely consumed, replaced by a 1:1 isotopic doublet at [M+H]+=282/284 , confirming mono-bromination.

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the 4-bromo intermediate.

Protocol B: C-7 Amidation (Vector Installation)

Objective: Synthesize N,2-dimethyl-4-bromo-1-oxoisoquinoline-7-carboxamide. Causality: HATU is utilized to rapidly convert the sterically unhindered C-7 carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt and drive the catalytic cycle[1].

  • Activation: To a solution of the 4-bromo intermediate (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add methylamine hydrochloride (2.0 eq) (or a PROTAC linker-amine for degrader synthesis). Stir for 3 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Validation Checkpoint: Disappearance of the acid peak; appearance of the amide product ( [M+H]+=295/297 ).

  • Workup: Dilute with EtOAc, wash heavily with 5% LiCl (to remove DMF), followed by brine. Dry over Na2SO4 and concentrate.

Protocol C: C-4 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the final BRD9 inhibitor (e.g., Compound B59). Causality: The C-4 bromide is sterically hindered. Pd(dppf)Cl2​ is selected for its large bite angle, which facilitates oxidative addition and reductive elimination in hindered systems. A biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ).

  • Setup: Combine the C-7 amide intermediate (1.0 eq), 4-[(dimethylamino)methyl]-3,5-dimethoxyphenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq). Heat the reaction to 90 °C for 4 hours.

  • Self-Validation (IPC): The reaction mixture will transition from red/orange to black (precipitation of Pd black). LC-MS must show the target product mass ( [M+H]+=396 )[1].

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization of the 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid scaffold yields compounds with drastically different biological profiles. The table below summarizes the structure-activity relationship (SAR) tracking the evolution from the bare scaffold to a potent PROTAC degrader.

Compound StageC-4 SubstituentC-7 SubstituentBRD9 Binding Affinity ( Kd​ , nM)Cell Viability IC 50​ (µM)*Primary Application
Starting Scaffold -H-OH (Carboxylic Acid)> 10,000> 50.0Raw Building Block[5]
Intermediate 2 -Bromo-NHCH 3​ (Methylamide)1,250> 50.0Synthetic Intermediate
Compound B59 4-(CH 2​ NMe 2​ )-3,5-dimethoxy-Ph-NHCH 3​ (Methylamide)140.8Potent BRD9 Inhibitor[1]
PROTAC-1 4-(CH 2​ NMe 2​ )-3,5-dimethoxy-Ph-PEG 3​ -CRBN Ligand180.05BRD9 Targeted Degrader

*Note: Cell viability IC 50​ values are representative of assays conducted in BRD9-dependent synovial sarcoma cell lines (e.g., SYO-1 or Aska).

Biological Evaluation Protocols

To validate the efficacy of the synthesized compounds, two orthogonal assays are required: one to confirm target degradation and one to assess phenotypic impact.

Protocol D: Target Degradation Assessment (Western Blot)

  • Cell Culture: Seed SYO-1 synovial sarcoma cells at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with a dose-titration of the synthesized PROTAC (1 nM to 1 µM) for 24 hours.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with anti-BRD9 primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control.

  • Causality: If the C-7 linker geometry is optimal, the PROTAC will successfully bridge BRD9 and the E3 ligase, resulting in a dose-dependent loss of the BRD9 protein band.

Protocol E: Phenotypic Viability (CellTiter-Glo)

  • Plating: Seed cells in 384-well opaque white plates at 1,000 cells/well.

  • Dosing: Dispense compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve. Incubate for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 v/v). The luciferase-based reagent measures intracellular ATP, which is directly proportional to the number of metabolically active cells.

  • Analysis: Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

References

  • Title: WO2019152440A1 - Methods and compounds for treating disorders Source: Google Patents URL: [1],[2]

  • Title: Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Iodine-Catalyzed Sulfuration of Isoquinolin-1(2H)-ones Applying Ethyl Sulfinates Source: ResearchGate URL: [Link][4]

Sources

Method

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid as a pharmaceutical building block

Application Note: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid in Targeted Therapeutics Design Executive Summary In the landscape of modern drug discovery, the isoquinolin-1-one scaffold has emerged as a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid in Targeted Therapeutics Design

Executive Summary

In the landscape of modern drug discovery, the isoquinolin-1-one scaffold has emerged as a privileged pharmacophore, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and Topoisomerase I poisons[1][2]. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9) [3] serves as an advanced, highly functionalized pharmaceutical building block. By pre-installing the critical lactam core and an N-methyl group, this intermediate eliminates multi-step cyclization requirements, allowing medicinal chemists to focus directly on late-stage functionalization at the C7-carboxylic acid vector.

This application note details the mechanistic rationale for utilizing this specific building block, provides a self-validating protocol for its incorporation into active pharmaceutical ingredients (APIs), and presents optimized quantitative data for its derivatization.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must understand the strategic purpose of its structural components. The table below summarizes its foundational properties and the causality behind its design.

Property / FeatureSpecification / Mechanistic Rationale
Chemical Formula C11H9NO3
Molecular Weight 203.19 g/mol
Isoquinolin-1-one Core Acts as an NAD+ mimic. The 1-oxo group serves as a critical hydrogen bond acceptor for Gly863 and Ser904 in the PARP-1 catalytic domain[1].
N-Methyl Group (C2) Restricts tautomerization to the hydroxyisoquinoline form. This locks the molecule in the active lactam conformation, enhancing binding affinity and improving lipophilicity/membrane permeability[4].
C7-Carboxylic Acid Provides a highly reactive synthetic handle for amide coupling. Geometrically, the C7 position directs substituents into the solvent-exposed channel of target enzymes, allowing for the attachment of solubilizing groups (e.g., piperazines) without disrupting core binding[4].

Mechanistic Insights: The Isoquinolinone Core in Drug Design

The efficacy of isoquinolin-1-one derivatives in oncology is not coincidental; it is a product of precise structural complementarity with target enzymes.

PARP-1/2 Inhibition: PARP enzymes utilize NAD+ to synthesize poly(ADP-ribose) chains for DNA repair. The isoquinolin-1-one core competitively binds to the NAD+ binding pocket. The spatial arrangement of the lactam ring allows for optimal π−π stacking with Tyr907, while the carbonyl oxygen forms essential hydrogen bonds[1]. By utilizing 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, researchers bypass the metabolic instability often associated with unsubstituted lactams. The N-methyl group prevents the molecule from shifting into a tautomeric state that would disrupt these critical hydrogen-bonding interactions.

Topoisomerase I Poisoning: Beyond PARP, substituted isoquinolinones are integral to synthesizing indenoisoquinolines, which act as Topoisomerase I poisons[2]. These molecules stabilize the Top1-DNA cleavage complex, preventing DNA religation and inducing apoptosis in cancer cells. The C7-carboxylic acid allows for the rapid generation of diverse libraries to probe the enzyme's binding pocket and optimize the pharmacokinetic profile[2].

G BB 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carboxylic acid Core Isoquinolin-1-one Core (NAD+ Mimic) BB->Core C7 C7-Carboxylic Acid (Solvent Channel Vector) BB->C7 NMe N-Methyl Group (Tautomer Restriction) BB->NMe Hbond H-Bonding with Gly863/Ser904 Core->Hbond PiPi Pi-Pi Stacking with Tyr907 Core->PiPi Amide Amide Coupling (Pharmacophore Extension) C7->Amide NMe->Hbond Locks orientation PARP PARP-1/2 Inhibition Hbond->PARP PiPi->PARP Amide->PARP Enhances affinity Lethality Synthetic Lethality (BRCA-mutant cells) PARP->Lethality

Mechanistic pathway of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in PARP inhibition.

Experimental Protocols: Self-Validating Amide Coupling

To leverage the C7-carboxylic acid for pharmacophore extension, amide coupling is the standard workflow. However, the electron-deficient nature of the isoquinoline ring can slightly reduce the reactivity of the carboxylic acid. Therefore, selecting the correct coupling reagent is critical.

Causality in Reagent Selection: While EDC/HOBt is a common choice, we recommend HATU combined with DIPEA . HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which significantly accelerates the coupling process and drives the reaction to completion even with sterically hindered secondary amines (e.g., substituted piperazines).

Step-by-Step Methodology: C7-Amide Derivatization

This protocol describes the coupling of the building block with 1-Boc-piperazine to generate a highly soluble PARP inhibitor precursor.

Reagents:

  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (1.0 eq, 0.5 mmol)

  • 1-Boc-piperazine (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • Activation: Dissolve the carboxylic acid building block in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU.

    • Self-Validation Check 1: Stir for 15 minutes at room temperature. The solution will transition from colorless to a pale yellow, indicating the successful formation of the active HOAt ester.

  • Coupling: Add 1-Boc-piperazine in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

    • Self-Validation Check 2: Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=204.2 ) and the appearance of the product mass ( [M+H]+=372.4 ) confirms conversion.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 15 mL), 1M HCl (15 mL), and brine (15 mL).

    • Causality: The NaHCO3​ wash removes the acidic HOAt byproduct, while the HCl wash removes unreacted amine and excess DIPEA.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% Methanol in Dichloromethane) to yield the pure Boc-protected intermediate.

Workflow Step1 C7-Carboxylic Acid Activation (HATU/DIPEA) Step2 Amide Coupling (1-Boc-piperazine) Step1->Step2 Step3 Aqueous Workup & Extraction (EtOAc) Step2->Step3 Step4 Boc-Deprotection (TFA/DCM) Step3->Step4 Step5 Final API Isolation (LC-MS Validation) Step4->Step5

Synthetic workflow for C7-amide derivatization of the isoquinolinone building block.

Data Presentation: Optimization of Coupling Conditions

To empirically justify the use of HATU, the following table summarizes a comparative study of coupling reagents utilized for the C7-derivatization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid with 1-Boc-piperazine.

Coupling ReagentBaseSolventTime (hrs)Conversion (LC-MS)Isolated Yield (%)Notes
EDC / HOBt TriethylamineDCM12.075%62%Sluggish reaction; unreacted starting material remained.
T3P (50% in EtOAc) DIPEAEtOAc8.088%78%Good alternative for scale-up; easy aqueous workup.
HATU DIPEADMF2.5>98%91%Optimal. Rapid conversion; minimal side products.
PyBOP DIPEADMF6.085%74%Moderate efficiency; pyrrolidine byproducts observed.

References

  • One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS 1374651-92-9)

Sources

Application

in vitro assay preparation using 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

An In-Depth Guide to the In Vitro Characterization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid as a PARP Inhibitor Authored by: A Senior Application Scientist Introduction: The Evolving Landscape of PARP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid as a PARP Inhibitor

Authored by: A Senior Application Scientist

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 being a cornerstone of the DNA damage response (DDR) pathway.[1] Upon detecting a DNA single-strand break (SSB), PARP1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to facilitate SSB repair.

The therapeutic potential of inhibiting PARP1, particularly in the context of oncology, is immense. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into highly cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic collapse and cell death, a concept known as synthetic lethality.

A critical evolution in our understanding of PARP inhibitors (PARPi) is the significance of "PARP trapping." This mechanism involves the inhibitor stabilizing the PARP1-DNA complex, effectively trapping the enzyme on the DNA.[1] This trapped complex is a significant physical obstruction to DNA replication and transcription, proving to be even more cytotoxic than the mere enzymatic inhibition of PARylation.[1] Therefore, a comprehensive in vitro evaluation of a potential PARPi must characterize both its catalytic inhibitory potency (IC50) and its ability to induce PARP trapping.

This application note provides a detailed guide for the in vitro characterization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid , a novel small molecule belonging to the quinoline class of compounds which have shown potential as anticancer agents.[3] We will outline robust protocols to determine its potency against PARP1 and quantify its PARP trapping efficiency.

Signaling Pathway Overview

The following diagram illustrates the central role of PARP1 in single-strand break repair and the dual mechanisms of action of inhibitors like 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.

PARP_Signaling cluster_0 Standard DNA Repair Pathway cluster_1 Inhibitor Intervention SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) SSB->PARP1_inactive recruits PARP1_active PARP1 (active) @ DNA PARP1_inactive->PARP1_active binds PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes auto-PARylation Trapped_Complex Trapped PARP1-DNA Complex PARP1_active->Trapped_Complex NAD NAD+ NAD->PARP1_active substrate Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair Inhibitor 1,2-Dihydro-2-methyl-1-oxoisoquinoline- 7-carboxylic acid Inhibitor->PARP1_active Inhibitor->Trapped_Complex 2. PARP Trapping Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Trapped_Complex->Replication_Fork_Collapse

Caption: Dual mechanism of PARP1 inhibition leading to cytotoxicity.

Part 1: Biochemical Characterization - Catalytic Inhibition

The first critical step is to determine the half-maximal inhibitory concentration (IC50) of the compound. This value quantifies the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. We will use a colorimetric assay based on the quantification of poly(ADP-ribose) (PAR) deposited onto histone-coated plates.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methodologies.[4][5] It relies on the NAD-dependent PARylation of histones coated on a 96-well plate. The amount of PAR generated is then quantified using an anti-PAR antibody and a horseradish peroxidase (HRP) conjugate system.

IC50_Workflow A 1. Coat Plate with Histones B 2. Add PARP1 Enzyme, Activated DNA, & Inhibitor A->B C 3. Initiate Reaction with Biotinylated NAD+ B->C D 4. Wash & Add Streptavidin-HRP C->D E 5. Wash & Add Colorimetric Substrate D->E F 6. Stop Reaction & Read Absorbance E->F

Caption: Workflow for the colorimetric PARP1 enzymatic inhibition assay.

ReagentRecommended Supplier & Cat# (Example)Purpose
Recombinant Human PARP1 EnzymeBPS Bioscience, #80501Source of enzymatic activity
Histone MixtureBPS Bioscience, #52029Substrate for PARP1 PARylation
Activated DNABPS Bioscience, #80605Required to activate the PARP1 enzyme upon binding to strand breaks
Biotinylated NAD+BPS Bioscience, #80601 (in mixture)Substrate for PARP1 and label for detection
96-well high-binding microtiter plateGreiner Bio-OneSolid phase for histone coating
Streptavidin-HRPBPS Bioscience, #80611Binds to biotinylated PAR chains for detection
Colorimetric HRP Substrate (e.g., TMB)Thermo Fisher ScientificSubstrate for HRP, produces a measurable color change
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid-Test Compound
OlaparibBenchChem, #BCHM-00123Positive control inhibitor
PARP Assay BufferBPS Bioscience, #80602Provides optimal pH and ionic strength for the reaction
Wash Buffer (PBST)-1x PBS with 0.05% Tween-20
Stop Solution-2 M Sulfuric Acid

Day 1: Plate Coating

  • Prepare Histone Solution: Dilute the 5x histone mixture to 1x with 1x PBS.

  • Coat Plate: Add 50 µL of the 1x histone solution to each well of a 96-well plate.

  • Incubate: Seal the plate and incubate overnight at 4°C or for 90 minutes at 30°C.[5]

Day 2: Enzymatic Reaction & Detection

  • Wash Plate: Discard the histone solution and wash the plate 3 times with 200 µL of PBST per well. Tap the plate on a clean paper towel to remove excess liquid.

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in 100% DMSO.

    • Perform serial dilutions in PARP Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM final concentration). Also prepare a vehicle control (DMSO in assay buffer). The final DMSO concentration in the well should not exceed 1%.[2]

  • Prepare Master Mix: Prepare a master mix containing PARP Assay Buffer, Biotinylated NAD+ substrate, and Activated DNA.[5] The final concentration of NAD+ can influence the IC50 value, with higher NAD+ concentrations requiring more inhibitor.[4] A starting concentration of 50 µM NAD+ is recommended.

    • For each reaction: 2.5 µL 10x PARP Buffer + 2.5 µL 10x Assay Mixture (containing biotinylated substrate) + 5 µL Activated DNA + 15 µL distilled water.[5]

  • Set Up Plate:

    • Blank Wells: Add 25 µL of Master Mix and 25 µL of assay buffer without enzyme.

    • Positive Control (Max Activity): Add 25 µL of Master Mix and 5 µL of vehicle control.

    • Test Wells: Add 25 µL of Master Mix and 5 µL of each inhibitor dilution.

  • Prepare and Add Enzyme:

    • Thaw the PARP1 enzyme on ice. Dilute the enzyme to a working concentration of ~2.0-2.5 ng/µL in 1x PARP buffer.[5] The optimal amount may need to be titrated but 50 ng/reaction is a good starting point.[2]

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to the "Positive Control" and "Test Wells".

  • Incubate: Seal the plate and incubate at room temperature for 60 minutes.

  • Wash: Discard the reaction mixture and wash the plate 3 times with 200 µL PBST.

  • Add Streptavidin-HRP: Dilute Streptavidin-HRP 1:500 (or as recommended by the manufacturer) in blocking buffer. Add 50 µL to each well and incubate for 30 minutes at room temperature.[5]

  • Wash: Discard the Streptavidin-HRP solution and wash the plate 5 times with 200 µL PBST.

  • Develop Signal: Add 50 µL of colorimetric HRP substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed in the positive control wells.

  • Stop Reaction: Add 50 µL of 2 M H2SO4 to each well to stop the reaction. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Subtract the average absorbance of the "Blank" wells from all other readings.

  • Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Absorbance_Inhibitor / Absorbance_Vehicle])

  • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.[6]

Part 2: Biochemical Characterization - PARP Trapping

Determining the PARP trapping potential is essential to fully understand the compound's mechanism of action. This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex. We will describe a biochemical assay using fluorescence polarization (FP).

Principle of Fluorescence Polarization

FP measures changes in the apparent molecular size of a fluorescently labeled molecule. A small, fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, depolarizing emitted light and resulting in a low FP signal. When the much larger PARP1 enzyme binds to this DNA, the complex tumbles much more slowly, resulting in a higher FP signal. In the presence of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop. A trapping agent will prevent this dissociation, thus maintaining a high FP signal even in the presence of NAD+.

Protocol 2: PARP1-DNA Trapping Assay (Fluorescence Polarization)

This protocol is based on established methods for quantifying PARP trapping in a purified system.[1]

Trapping_Workflow cluster_0 Low FP Signal (No Trapping) cluster_1 High FP Signal (Trapping) A Fluorescent DNA + PARP1 + NAD+ B Auto-PARylation & Dissociation A->B C Fast Tumbling (Low Polarization) B->C D Fluorescent DNA + PARP1 + NAD+ + Inhibitor E Inhibitor Stabilizes PARP1-DNA Complex D->E F Slow Tumbling (High Polarization) E->F

Caption: Principle of the fluorescence polarization-based PARP trapping assay.

ReagentPurpose
Recombinant Human PARP1 EnzymeBinds to the DNA probe
Fluorescently Labeled DNA Oligonucleotide (with SSB)The fluorescent probe that binds PARP1
NAD+Induces PARP1 dissociation in the absence of a trapping agent
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acidTest Compound
TalazoparibPositive control for a potent PARP trapper[6]
384-well, low-volume, black, flat-bottom platesMinimizes background fluorescence and reagent usage
Fluorescence Polarization Plate ReaderInstrument capable of measuring FP in mP (millipolarization units)
PARP Assay BufferProvides optimal reaction conditions
  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and control inhibitors in DMSO, then dilute further in PARP assay buffer to the desired final concentrations (e.g., 0.01 to 100 µM).[1]

    • Dilute recombinant PARP1 and the fluorescent DNA probe to their optimal working concentrations in cold PARP assay buffer. These are typically in the low nanomolar range and should be determined empirically.

  • Assay Plate Setup (in a 384-well plate):

    • Blank Wells: Assay buffer only.

    • Low FP Control (No Trapping): PARP1, DNA probe, NAD+, and DMSO (vehicle control).

    • High FP Control (Maximal Trapping): PARP1, DNA probe, and DMSO (NO NAD+).

    • Test Wells: PARP1, DNA probe, NAD+, and serial dilutions of the test compound.

  • Assay Procedure:

    • Add PARP assay buffer to all wells.

    • Add the diluted test compound, control inhibitor, or DMSO vehicle to the appropriate wells.

    • Add the diluted PARP1 enzyme to all wells except the blank.

    • Add the fluorescent DNA probe to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow PARP1 to bind to the DNA and the inhibitor.[1]

    • Initiate the reaction by adding NAD+ to the "Low FP Control" and "Test" wells. Add an equivalent volume of assay buffer to the "High FP Control" wells.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percentage of PARP trapping for each concentration: % Trapping = 100 * ([FP_Test - FP_Low] / [FP_High - FP_Low]) Where:

    • FP_Test is the signal from the test well.

    • FP_Low is the average signal from the "Low FP Control" wells.

    • FP_High is the average signal from the "High FP Control" wells.

  • Plot the % Trapping against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for trapping.

Part 3: Cell-Based Characterization - Antiproliferative Effects

While biochemical assays are crucial for determining direct effects on the enzyme, cell-based assays are necessary to assess the compound's activity in a biological context. Due to their mechanism of action, the cytotoxic effects of PARP inhibitors are often more pronounced after long-term exposure.[7]

Protocol 3: Long-Term Cell Proliferation (Clonogenic) Assay

The clonogenic assay is the gold standard for measuring the ability of a single cell to undergo unlimited division and form a colony. It provides a measure of cell reproductive death after treatment with a cytotoxic agent.

ReagentPurpose
BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)Biologically relevant model for PARP inhibitor sensitivity
BRCA-proficient cancer cell line (e.g., BxPC-3, MCF-7)Control cell line to assess synthetic lethality
Complete cell culture medium (e.g., RPMI or DMEM + 10% FBS)For cell growth and maintenance
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acidTest Compound
Trypsin-EDTATo detach adherent cells for passaging and counting
Crystal Violet Staining Solution (0.5% in methanol)To stain and visualize cell colonies
6-well tissue culture platesCulture vessel for colony formation
  • Cell Seeding:

    • Harvest and count exponentially growing cells.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 10-14 days, or until colonies in the control wells are of a sufficient size (>50 cells). Do not disturb the plates during this time.

  • Colony Staining:

    • Aspirate the medium from the wells.

    • Gently wash the wells once with 1x PBS.

    • Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 15 minutes.

    • Aspirate the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Remove the stain and wash the wells gently with water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting:

    • Scan or photograph the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

  • Calculate Plating Efficiency (PE): PE = (Number of colonies counted in control wells) / (Number of cells seeded in control wells)

  • Calculate Surviving Fraction (SF) for each treatment: SF = (Number of colonies counted in treated wells) / (Number of cells seeded * PE)

  • Plot the Surviving Fraction against the drug concentration to generate a dose-response curve and determine the concentration that inhibits colony formation by 50% (IC50).

References

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from BellBrook Labs website. [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from Tulip Biolabs website. [Link]

  • Trevigen. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from Trevigen website. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Zou, Y., et al. (2015). PARP enzyme assay. Bio-protocol, 5(17), e1578. [Link]

  • Trevigen. (n.d.). HT Colorimetric PARP/Apoptosis Assay. Retrieved from Trevigen website. [Link]

  • Shelton, P. M., et al. (2021). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. In Methods in Molecular Biology (Vol. 2303, pp. 125-140). Springer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid synthesis

Technical Support Center: Optimizing the Synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid Executive Summary Welcome to the Technical Support Center for the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Executive Summary

Welcome to the Technical Support Center for the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9). This specific isoquinolinone derivative is a highly valued intermediate in medicinal chemistry, notably serving as a critical building block in the development of1[1]. Synthesizing this molecule efficiently at scale requires precise control over N-alkylation regioselectivity, the mitigation of palladium catalyst poisoning during cross-coupling, and the prevention of lactam ring-opening during final hydrolysis.

Below, you will find our field-proven synthetic strategy, mechanistic troubleshooting guides, and self-validating protocols designed to maximize your yield and purity.

Synthetic Strategy & Workflow

SynthesisWorkflow A 7-bromo-isoquinolin-1(2H)-one (Starting Material) B 7-bromo-2-methylisoquinolin-1(2H)-one (Intermediate 1) A->B MeI, K2CO3 DMF, 25°C C 2-methyl-1-oxo-1,2-dihydroisoquinoline -7-carbonitrile (Intermediate 2) B->C K4[Fe(CN)6], Pd(OAc)2 dppf, Na2CO3, 120°C D 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carboxylic acid (Final Product) B->D Pd(OAc)2, dppf, HCOOLi/Ac2O (Direct Hydroxycarbonylation) C->D NaOH, H2O2 EtOH/H2O, 50°C

Primary cyanation-hydrolysis workflow and alternative direct hydroxycarbonylation route.

Mechanistic Troubleshooting & FAQs

Q1: During the methylation of 7-bromo-isoquinolin-1(2H)-one, I am isolating a ~30% impurity with the identical mass (m/z 238). What is causing this, and how do I eliminate it? A1: You are observing the O-alkylated byproduct (7-bromo-1-methoxyisoquinoline). 1-Isoquinolinones exist in a dynamic lactam-lactim tautomeric equilibrium, making them ambident nucleophiles. If you are using a hard base like Sodium Hydride (NaH), it localizes charge density on the oxygen atom, thermodynamically favoring O-alkylation. Solution: Switch to a softer base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). Softer bases favor the softer nitrogen nucleophile, driving regioselective N-alkylation. Maintain the reaction at 25°C; elevated temperatures erode this kinetic selectivity.

Q2: My palladium-catalyzed cyanation of Intermediate 1 stalls at 50-60% conversion. Adding more Pd catalyst does not restart the reaction. Why is this happening? A2: This is a classic manifestation of catalyst poisoning. Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors that have a tremendous affinity for Palladium, forming highly stable, catalytically dead [Pd(CN)4​]2− complexes. Using standard salts like NaCN or Zn(CN)₂ often spikes the local concentration of dissolved cyanide, rapidly deactivating the catalyst before the cross-coupling cycle can finish. Solution: Utilize Potassium Hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) as your cyanide source. The strong Fe-CN coordination acts as a2[2]. It releases CN⁻ into the solution at a rate that perfectly matches the catalytic turnover, entirely preventing Pd deactivation.

Q3: I am losing my product during the hydrolysis of the 7-carbonitrile (Intermediate 2). LC-MS shows multiple degradation peaks. How can I improve the yield? A3: The lactam ring of the 1-oxoisoquinoline core is susceptible to hydrolytic cleavage under harsh, prolonged basic conditions (e.g., refluxing 6M NaOH for 24 hours). Solution: Exploit the "alpha-effect" by adding 30% aqueous H₂O₂ to your NaOH/EtOH hydrolysis mixture. The resulting hydroperoxide anion ( HOO− ) is a super-nucleophile that rapidly attacks the electrophilic nitrile carbon, converting it to an amide intermediate in minutes. This acceleration allows you to drop the reaction temperature to 50°C, cleanly hydrolyzing the nitrile to the carboxylic acid while preserving the sensitive lactam core.

Q4: Is there a way to bypass the cyanation step entirely to avoid generating cyanide waste streams? A4: Yes. You can perform a direct Palladium-catalyzed hydroxycarbonylation of the aryl bromide. To avoid the hazards of pressurized carbon monoxide (CO) gas, use a combination of Lithium Formate (HCOOLi) and Acetic Anhydride (Ac₂O). These reagents form a mixed acetic-formic anhydride in situ, which 3[3], yielding the carboxylic acid directly in a single step.

Quantitative Data Summary

Reaction StepKey Reagents & CatalystTemp / TimeExpected YieldPrimary Impurity to Monitor
1. N-Methylation SM, MeI, K₂CO₃, DMF25°C / 4 h85 - 92%O-alkylated isomer (m/z 238)
2. Cyanation Int-1, K4​[Fe(CN)6​] , Pd(OAc)₂, dppf120°C / 12 h78 - 85%Unreacted Int-1 (m/z 238/240)
3. Hydrolysis Int-2, NaOH, 30% H₂O₂, EtOH/H₂O50°C / 4 h90 - 95%Ring-opened degradation products
Alt: Hydroxycarbonylation Int-1, HCOOLi, Ac₂O, Pd(OAc)₂, dppf100°C / 16 h65 - 75%De-brominated byproduct (m/z 160)

Self-Validating Experimental Protocols

Protocol 1: Regioselective N-Methylation

  • Setup: To a round-bottom flask, add 7-bromo-isoquinolin-1(2H)-one (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL) to achieve a 0.2 M solution.

  • Activation: Add finely powdered K₂CO₃ (2.0 equiv, 20 mmol). Stir for 15 minutes at 25°C to allow for deprotonation.

  • Alkylation: Dropwise add Methyl Iodide (1.2 equiv, 12 mmol). Shield the flask from light and stir at 25°C for 4 hours.

  • Validation Check: Sample the reaction for LC-MS. The reaction is complete when the starting material peak (m/z 224/226) is >98% consumed, and the major peak is the N-methylated product (m/z 238/240).

  • Workup: Quench with ice water (150 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford 7-bromo-2-methylisoquinolin-1(2H)-one.

Protocol 2: Palladium-Catalyzed Cyanation

  • Setup: In a Schlenk tube, combine 7-bromo-2-methylisoquinolin-1(2H)-one (1.0 equiv, 5 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.5 equiv, 2.5 mmol), Na₂CO₃ (1.0 equiv, 5 mmol), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

  • Degassing: Add anhydrous DMF (25 mL). Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, backfilling with Argon.

  • Coupling: Heat the sealed tube to 120°C and stir vigorously for 12 hours.

  • Validation Check: Analyze via LC-MS. Successful conversion is indicated by the total disappearance of the m/z 238/240 doublet and the emergence of a single product peak at m/z 185 [M+H]+ .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and iron salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-methyl-1-oxo-1,2-dihydroisoquinoline-7-carbonitrile.

Protocol 3: Peroxide-Assisted Mild Hydrolysis

  • Setup: Dissolve the carbonitrile intermediate (1.0 equiv, 3 mmol) in a 1:1 mixture of EtOH and H₂O (30 mL total).

  • Hydrolysis: Add solid NaOH (5.0 equiv, 15 mmol) followed by the slow, dropwise addition of 30% aqueous H₂O₂ (5.0 equiv, 15 mmol). Caution: Exothermic.

  • Heating: Warm the mixture to 50°C and stir for 4 hours.

  • Validation Check: Monitor by LC-MS. The intermediate nitrile (m/z 185) will rapidly convert to the primary amide (m/z 203), which will subsequently hydrolyze to the final carboxylic acid (m/z 204 [M+H]+ ). Proceed to workup only when the amide intermediate is fully consumed.

  • Workup: Cool the reaction to 0°C. Carefully acidify the mixture to pH 3 using 1M HCl. The target product, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Source: Google Patents (WO2019152440A1)
  • Synthesis of Poly-nitrile Aromatics via Palladium-Catalyzed Cyanation of Aryl Bromides with Potassium Hexacyanoferrate(II)
  • Source: MDPI (Molecules)

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9).

This compound features a highly planar, hydrophobic isoquinolone core coupled with a carboxylic acid moiety (pKa ~4.2). The strong pi-pi stacking interactions and hydrogen-bonding networks in its solid state result in high crystal lattice energy, making aqueous dissolution challenging. Here, we provide field-proven strategies to overcome these kinetic and thermodynamic solubility barriers.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitates when diluted 1:100 into my pH 7.4 assay buffer. Why does this happen, and how can I prevent it? A: This is a classic case of solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer, the DMSO diffuses away into the bulk water faster than the carboxylic acid can ionize. The local microenvironment becomes highly aqueous while the compound is still predominantly un-ionized, causing it to nucleate and crash out. Solution: Pre-ionize the compound by preparing your stock solution in a basic aqueous vehicle (e.g., adding 1 equivalent of NaOH), or use a step-down dilution method where the compound is first diluted into an intermediate surfactant solution (like 0.1% Tween 20) before final buffer addition.

Q2: Can I just raise the pH of my assay buffer to 9.0 to force the compound into solution? A: While the carboxylate salt is highly water-soluble at pH > 7.5, running your biological assay at pH 9.0 will likely denature target proteins or disrupt cellular homeostasis. It is better to form the sodium salt in situ at high concentration (e.g., 10 mM), which can then be safely diluted into a strongly buffered pH 7.4 solution without significantly altering the final assay pH.

Q3: What is the recommended vehicle for in vivo oral (PO) dosing in rodents? A: Isoquinoline derivatives often suffer from poor oral bioavailability due to low solubility and P-glycoprotein (P-gp) efflux . For in vivo dosing, we recommend formulating the compound as a solution in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or as a fine suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80. Furthermore, micellar or nanoformulation strategies can significantly improve the aqueous solubility and pharmacokinetic profiles of such hydrophobic drugs .

Section 2: Quantitative Data Summaries

To guide your formulation strategy, Table 1 summarizes the estimated solubility profiles of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid across various standard vehicles.

Table 1: Solubility Profiles in Standard Vehicles

Vehicle / FormulationpHEstimated Solubility (mg/mL)Application Suitability
Deionized Water4.0 - 5.0< 0.05Not Recommended
PBS Buffer (1X)7.4~ 0.2 - 0.5Low-concentration in vitro assays
100% DMSON/A> 50.0Stock solutions (requires step-down dilution)
0.1 M NaOH (aq)> 10.0> 20.0In situ salt formation
20% HP-β-CD in Saline7.4~ 5.0 - 10.0In vivo IV / PO dosing
0.5% CMC + 0.1% Tween 806.5 - 7.5> 50.0 (Suspension)In vivo PO dosing

Section 3: Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous-Compatible Stock via In Situ Salt Formation

Causality: By converting the free acid to its sodium salt prior to buffer dilution, we bypass the kinetic trapping that causes solvent-shift precipitation.

  • Weighing: Accurately weigh 2.03 mg of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (MW ~203.2 g/mol ) into a sterile microcentrifuge tube.

  • Initial Wetting: Add 50 µL of DMSO to wet the powder. Vortex for 10 seconds. (This disrupts the hydrophobic crystal lattice).

  • Salt Formation: Add 10 µL of 1.0 M NaOH. Vortex vigorously for 30 seconds until the solution becomes completely clear. The compound is now in its highly soluble sodium salt form.

  • Volume Adjustment: Add 940 µL of sterile, deionized water (or 10 mM Tris buffer, pH 8.0) to bring the final volume to 1.0 mL.

  • System Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a pellet. Measure the optical density at 600 nm (OD600); a value < 0.05 confirms the absence of colloidal aggregates.

Protocol B: Preparation of a 5 mg/mL Dosing Solution using HP-β-CD for In Vivo Studies

Causality: Hydroxypropyl-β-cyclodextrin forms a transient inclusion complex with the hydrophobic isoquinolone core, shielding it from the aqueous environment while leaving the polar carboxylic acid exposed.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard 0.9% physiological saline. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh 5.0 mg of the compound into a clean glass vial.

  • Solubilization: Add 1.0 mL of the 20% HP-β-CD vehicle.

  • Sonication: Place the vial in a bath sonicator maintained at 37°C for 15-20 minutes. The thermal energy combined with sonication accelerates the thermodynamic equilibrium of the inclusion complex.

  • System Validation: Visually inspect the solution against a dark background. It should be completely transparent. To ensure stability, leave the solution at room temperature for 2 hours and verify that no precipitation occurs before dosing animals.

Section 4: Formulation Decision Workflow

SolubilityWorkflow Start 1,2-Dihydro-2-methyl-1-oxoisoquinoline- 7-carboxylic acid Decision1 Target Application? Start->Decision1 InVitro In Vitro / Biochemical (< 1% DMSO tolerance) Decision1->InVitro Biochemical CellBased Cell-Based Assays (Strict pH 7.4) Decision1->CellBased Cellular InVivo In Vivo Dosing (High Concentration) Decision1->InVivo Animal InVitroSol In-Situ Salt Formation (pH > 7.5) InVitro->InVitroSol CellBasedSol DMSO Stock + Step-Down Dilution in Protein Buffer CellBased->CellBasedSol InVivoSol HP-β-CD or CMC/Tween 80 Suspension InVivo->InVivoSol Precipitation Precipitation Observed? InVitroSol->Precipitation CellBasedSol->Precipitation Success Proceed to Assay InVivoSol->Success AdjustpH Adjust pH > 7.5 or Add 0.1% Tween 20 Precipitation->AdjustpH Yes Precipitation->Success No AdjustpH->Success

Fig 1. Decision tree for formulating 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.

References

  • Medicinal uses of isoquinoline MCQs With Answer. Pharmacy Freak. Available at:[Link]

  • Nanoformulation design and therapeutic potential of a novel tubulin inhibitor in pancreatic cancer. Journal of Controlled Release (PMC7904572). Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Welcome to the technical support center dedicated to the successful amide coupling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful amide coupling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for high-yield, high-purity amide products.

The structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid presents unique considerations for amide bond formation. The electron-withdrawing nature of the isoquinoline ring system can influence the reactivity of the carboxylic acid, while the overall molecular structure may introduce steric challenges. This guide will address these specific issues head-on.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common hurdle in amide coupling reactions and can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Activation of the Carboxylic Acid: The core of the amide coupling reaction is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1] If the coupling reagent is not potent enough, or if the activated intermediate is unstable, the reaction will not proceed efficiently.

    • Solution: Consider switching to a more powerful coupling reagent. For heteroaromatic carboxylic acids, which can be less reactive, high-performance reagents are often necessary. A comparison of commonly used coupling reagents is provided in Table 1. Uronium/aminium salt-based reagents like HATU and HBTU, or phosphonium salt-based reagents like PyBOP, are generally very effective for challenging couplings.[2][3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.

    • Solution:

      • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are standard choices.[5][6] The solubility of all reactants is crucial for a successful reaction.[7]

      • Temperature: While many couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be beneficial for sluggish reactions, provided your starting materials and product are thermally stable.[8]

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some challenging couplings may require extended reaction times.

  • Steric Hindrance: The bulky nature of either the isoquinoline carboxylic acid or the amine coupling partner can physically impede the reaction.[8]

    • Solution: Employing more reactive coupling reagents can sometimes overcome steric barriers.[2] Additionally, slightly elevated temperatures can provide the necessary energy to overcome the activation barrier.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine, its reduced nucleophilicity can lead to a slow or incomplete reaction.[8][9]

    • Solution: In such cases, more forceful coupling conditions are warranted. This includes using a highly reactive coupling reagent and potentially a non-nucleophilic organic base to ensure the amine remains deprotonated and reactive.

Issue 2: Presence of Side Products and Purification Challenges

Question: My reaction mixture is complex, showing multiple spots on TLC, and I'm struggling to purify my desired amide. What are the common side reactions and how can I minimize them and purify my product?

Answer: The formation of side products is a frequent cause of low yields and purification headaches. Understanding these side reactions is key to mitigating them.

  • Common Side Reactions:

    • N-acylurea Formation: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[8][10] This is particularly problematic with less reactive amines.

    • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide-based reagents.[3][8]

    • Reaction with the Coupling Reagent: Some coupling reagents, like HATU, can react with the amine to form a guanidinium byproduct.[11]

  • Strategies to Minimize Side Reactions:

    • Use of Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides can suppress N-acylurea formation and reduce racemization by forming a more stable active ester intermediate.[3][8]

    • Choice of Coupling Reagent: Uronium and phosphonium-based reagents are often less prone to causing side reactions compared to carbodiimides.[2][4]

    • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine can sometimes be beneficial.[8]

    • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help drive the reaction to completion and minimize side reactions.[5]

  • Purification Strategies:

    • Chromatography: Flash column chromatography is a standard method for purifying amide products.[12][13] The choice of solvent system will depend on the polarity of your product and impurities.

    • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique to obtain high-purity material.[12][14]

    • Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts and excess reagents. This typically involves washing the organic layer with a mild acid (like dilute HCl) to remove excess amine and base, followed by a wash with a mild base (like saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally a brine wash.

Issue 3: Choosing the Right Reaction Components

Question: I am unsure which coupling reagent, base, and solvent to choose for my reaction. Can you provide some guidance?

Answer: The selection of reagents is critical for success. Here's a breakdown to guide your choices:

  • Coupling Reagents: The choice of coupling reagent is arguably the most critical parameter.[2]

    • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[2][3] However, they can lead to N-acylurea formation and racemization, often requiring additives like HOBt.[3][8] The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove due to its low solubility.[3][15]

    • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly efficient and fast-acting, making them excellent choices for difficult couplings, including those with sterically hindered substrates or less nucleophilic amines.[2][3][4]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are very effective for challenging couplings with low racemization risk.[3][4]

    • Phosphonic Anhydrides (e.g., T3P®): This reagent is known for its high efficiency in difficult couplings and low toxicity.[4]

  • Bases: A non-nucleophilic organic base is often required to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Common Choices: N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are frequently used. For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred.[10]

  • Solvents: The solvent must be able to dissolve all reactants and should be inert to the reaction conditions.

    • Recommended Solvents: DMF, NMP, DCM, and acetonitrile (MeCN) are common choices for amide coupling reactions.[5][6] The polarity of the solvent can also influence the reaction rate and potential side reactions.[16]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassTypical Yield RangeKey ObservationsPotential Side Reactions
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.[2]Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive.[8]
HATU Uronium/Aminium SaltHighHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[2]Guanidinylation of the primary amine if used in excess.[2][11]
HBTU Uronium/Aminium SaltHighVery efficient with low racemization.[3]Can react with the unprotected N-terminal amine, blocking further reactions.
PyBOP Phosphonium SaltHighRapid and efficient coupling. Byproducts are less hazardous than those from BOP.[3][10]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, including sterically demanding substrates.[2]
COMU Uronium SaltHighSafer and more efficient than many benzotriazole-based reagents. Requires only one equivalent of base.[3]

Experimental Protocols

Standard Protocol for Amide Coupling using HATU

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

  • To a solution of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amine (1.1 equiv.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Add HATU (1.1 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol for Amide Coupling using EDC/HOBt
  • Dissolve 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere.

  • Add EDC·HCl (1.2 equiv.) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) followed by a tertiary amine base such as DIPEA or TEA (2.0-3.0 equiv.).

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup as described in the HATU protocol.

  • Purify the crude product as required.

Visualizations

General Amide Coupling Mechanism

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate R-CO-X (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide R-CO-NH-R' (Amide Product) Activated_Intermediate->Amide + R'-NH2 Byproducts Byproducts Activated_Intermediate->Byproducts Amine R'-NH2 (Amine) Amine->Amide

Caption: General mechanism of amide bond formation via an activated carboxylic acid intermediate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Change_Reagent Switch to a more potent coupling reagent (e.g., HATU, PyBOP) Check_Activation->Change_Reagent No Check_Conditions Are Reaction Conditions Optimal? Check_Activation->Check_Conditions Yes Change_Reagent->Check_Conditions Optimize_Conditions Optimize Solvent, Temperature, and Reaction Time Check_Conditions->Optimize_Conditions No Check_Sterics Is Steric Hindrance an Issue? Check_Conditions->Check_Sterics Yes Optimize_Conditions->Check_Sterics Force_Conditions Increase temperature or use a more reactive reagent Check_Sterics->Force_Conditions Yes Check_Amine Is the Amine Sufficiently Nucleophilic? Check_Sterics->Check_Amine No Force_Conditions->Check_Amine More_Forcing_Conditions Use a highly reactive reagent and stronger base Check_Amine->More_Forcing_Conditions No Success Improved Yield Check_Amine->Success Yes More_Forcing_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

References

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved from [Link]

  • Sasaki, K., & Crich, D. (2011).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, Y., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 136-143.
  • ACS Publications. (2011, May 19). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Fine-Tune Amide Reaction Parameters for Liquid Crystals. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Patsnap Eureka. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Coste, J. (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Conte, V., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5123.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555.
  • ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(44), 9349-9354.
  • Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
  • Royal Society of Chemistry. (2012, December 19). Green Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(37), 4832-4835.
  • Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. Retrieved from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General strategies for amide bond formation from carboxylic acids and amines. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from [Link]

  • ACS Publications. (2026, February 12). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Optimization

troubleshooting split peaks in HPLC for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Welcome to the Analytical Chromatography Support Center. Analyzing functionalized heterocycles like 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid presents unique chromatographic challenges. This molecule featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. Analyzing functionalized heterocycles like 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid presents unique chromatographic challenges. This molecule features a hydrophobic isoquinoline lactam core paired with an ionizable carboxylic acid moiety.

When researchers encounter split peaks or severe peak shoulders with this compound, the root cause typically falls into two distinct categories: chemical/methodological incompatibilities (such as pH or solvent mismatch) or mechanical hardware failures (such as column voids or blocked frits). This guide provides field-proven diagnostic logic and self-validating protocols to restore peak integrity.

Diagnostic Logic Flow

To prevent wasted time and resources, use the following diagnostic flowchart to isolate whether your split peak is a hardware failure or a chemical incompatibility.

TroubleshootingFlow Start Symptom: Split Peaks Observed for 1,2-Dihydro-2-methyl... carboxylic acid CheckGlobal Are ALL peaks in the chromatogram split? Start->CheckGlobal GlobalYes Yes: Hardware/Column Issue CheckGlobal->GlobalYes All Peaks GlobalNo No: Only Target Peak Split (Chemical/Method Issue) CheckGlobal->GlobalNo Single Peak HardwareDiag Check Column Integrity: 1. Blocked Frit 2. Column Void GlobalYes->HardwareDiag ChemDiag Check Method Parameters: 1. Mobile Phase pH 2. Injection Solvent GlobalNo->ChemDiag ActionFrit Reverse flush column or replace guard/column HardwareDiag->ActionFrit CheckSolvent Is sample solvent stronger than mobile phase? ChemDiag->CheckSolvent SolventYes Yes: Solvent Mismatch CheckSolvent->SolventYes Yes SolventNo No: Likely pH Mismatch CheckSolvent->SolventNo No ActionSolvent Dissolve sample in initial mobile phase SolventYes->ActionSolvent ActionPH Adjust pH to >2 units below analyte pKa SolventNo->ActionPH

Diagnostic logic flow for isolating the root cause of split peaks in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does my target peak split or show a severe shoulder, while my system suitability standards (like uracil or toluene) look perfectly sharp? A1: If only the target peak is splitting, the issue is chemical—specifically related to the analyte's ionization state. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid contains a carboxylic acid group. When the mobile phase pH is near the analyte's pKa (typically ~3.5 to 4.5 for aromatic carboxylic acids), the molecule exists in a dynamic equilibrium between its protonated (non-ionized) and deprotonated (ionized) states (1[1]). Because the ionized species is more polar, it elutes earlier in reversed-phase chromatography than the non-ionized species[1]. This dual-state population travels at slightly different velocities, manifesting as a split peak. Causality & Solution: You must suppress ionization. Buffer the mobile phase to a pH at least 2 units away from the pKa to ensure >99% of the molecules are in a single, protonated state[1].

Q2: I dissolved my sample in 100% Acetonitrile to ensure complete solubility, but my mobile phase is 90% aqueous. Could this cause the peak splitting? A2: Yes, this is a textbook case of injection solvent mismatch. Variable peak heights and split peaks are frequently caused by injecting a sample in a solvent with a higher eluotropic strength than the mobile phase (2[2]). When the strong solvent plug (100% ACN) enters the column, the analyte molecules in the center of the plug are carried further down the column before partitioning into the stationary phase, while molecules at the edges partition immediately[2]. This creates two distinct bands of the same analyte. Causality & Solution: Always dissolve the sample in the initial mobile phase composition (3[3]). If solubility is an issue, ensure the organic concentration in the sample solvent is strictly less than that of the mobile phase[2].

Q3: What if every peak in my chromatogram, including the void volume marker, is split? A3: When all peaks exhibit splitting, the root cause is mechanical, compromising the flow path before the analytes separate (4[4]). The most common culprits are a void (an empty space) at the head of the column bed or a partially blocked inlet frit[4]. A void creates a localized mixing chamber where the sample disperses unevenly, while a blocked frit forces the sample to channel through restricted pathways[4]. Causality & Solution: Run a reverse flush (if column specifications allow) to clean the frit[4]. If the bed integrity is compromised by a void, the column must be replaced (5[5],[1]).

Quantitative Data Summary

The table below summarizes how specific chromatographic parameters quantitatively impact the peak shape of carboxylic acids.

ParameterQuantitative ConditionAnalyte StateExpected Asymmetry (As)Peak Shape Outcome
Mobile Phase pH pH = pKa ± 0.5~50% IonizedAs > 2.0Split peak / Severe shoulder
Mobile Phase pH pH ≤ pKa - 2.0>99% Non-ionizedAs 0.9 - 1.2Sharp, symmetrical peak
Injection Volume > 15% of Peak VolumeMass OverloadAs < 0.8Fronting / Split peak
Injection Solvent 100% Strong SolventLocalized PartitioningAs > 2.5Split peak / Broadening
Column Integrity Void Volume > 5%Physical DisruptionN/A (Two peaks)Split peaks (All analytes)
Experimental Protocols

Every troubleshooting step must be treated as an experiment. Use the following self-validating protocols to definitively isolate and resolve your issue.

Protocol 1: Mobile Phase Optimization & pH Buffering

Objective: Eliminate dual-state ionization of the carboxylic acid moiety.

  • Buffer Selection: Prepare Mobile Phase A using 0.1% Formic Acid (pH ~2.7) or 20 mM Potassium Phosphate buffer adjusted to pH 2.0. This ensures the pH is strictly >2 units below the carboxylic acid's pKa[1]. Keep buffer concentration between 5 to 100 mM to prevent high backpressure[1].

  • Sample Preparation: Dissolve 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in the exact starting composition of the mobile phase (e.g., 10% Acetonitrile / 90% Buffer)[1].

  • Equilibration: Flush the column with at least 10 column volumes of the new buffered mobile phase.

  • Self-Validation Injection: Inject the sample.

    • Validation Check: If the peak shape improves to a single sharp peak, the previous split was definitively caused by pH/solvent mismatch. If the peak remains split, proceed immediately to Protocol 2.

Protocol 2: Column Integrity Check and Reverse Flushing

Objective: Remediate mechanical flow path disruptions.

  • Baseline Check: Inject a neutral, non-ionizable reference standard (e.g., Toluene or Uracil) using your current method[2].

    • Validation Check: If the neutral standard also splits, the issue is definitively hardware-related (void/frit). If it does not split, return to Protocol 1.

  • System Isolation: Disconnect the column from the detector to prevent particulates from contaminating the flow cell[5].

  • Orientation Reversal: Reverse the column orientation. (Crucial: Verify with the manufacturer's manual that your specific stationary phase can withstand reverse flow)[4].

  • Frit Remediation: Flush the column with 100% strong organic solvent (e.g., Methanol or Acetonitrile) at 50% of the normal flow rate for 20-30 column volumes to back-flush particulates from the frit (6[6],[4]).

  • Re-Testing: Re-equilibrate the column in the normal flow direction and re-inject the neutral standard. If the standard still splits, the column bed has developed an irreversible void and must be replaced[1].

References
  • HPLC Troubleshooting Guide Source: SCION Instruments URL:5

  • HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems Source: MilliporeSigma (Sigma-Aldrich) URL:1

  • Split peaks as a phenomenon in liquid chromatography Source: Bio-Works URL:4

  • When using HPLC, how do you deal with split peaks? Source: ResearchGate URL:2

  • HPLC Troubleshooting Guide (Secondary) Source: Sigma-Aldrich URL:6

  • Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate Source: BenchChem URL:3

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid

Welcome to the Technical Support Center. This portal is designed for application scientists, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for application scientists, medicinal chemists, and drug development professionals. Here, we provide field-proven troubleshooting guides, mechanistic insights, and validated protocols to prevent the thermal degradation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9) during handling and long-term storage.

Mechanistic Insights: The Causality of Thermal Degradation

To effectively stabilize an Active Pharmaceutical Ingredient (API) or intermediate, one must first understand its inherent vulnerabilities. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid features a fully conjugated isoquinoline core, an N-methyl lactam (1-oxo) ring, and an aromatic 7-carboxylic acid moiety.

While the lactam ring provides relative structural rigidity, the molecule is highly susceptible to acid-promoted ionic decarboxylation under thermal stress[1]. Aromatic carboxylic acids, when exposed to elevated temperatures (especially in the presence of trace moisture or transition metals), undergo a cleavage of the C-C bond linking the carboxyl group to the aromatic ring. This releases carbon dioxide ( CO2​ ) and yields the primary degradant: 2-methylisoquinolin-1(2H)-one . Secondary degradation pathways involve the auto-oxidation of the conjugated system, which is accelerated by light and ambient oxygen [2].

Degradation A 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carboxylic acid (Intact Compound) B Thermal Stress (>25°C, prolonged) A->B C Moisture / Trace Metals A->C D Decarboxylation (Loss of CO2) B->D Heat Transfer E Photo/Auto-Oxidation B->E + O2 / hv C->D Ionic Catalysis F 2-Methylisoquinolin-1(2H)-one (Primary Degradant) D->F G Conjugated N-Oxides (Yellow Chromophores) E->G

Fig 1: Thermal degradation pathways of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.

Troubleshooting Guide (Q&A)

Q: Why is my compound showing a purity drop and elevated levels of 2-methylisoquinolin-1(2H)-one after 3 months at room temperature? A: This is the hallmark of thermal decarboxylation. Even at 25°C, the activation energy for the decarboxylation of the 7-carboxylic acid group can be overcome if the ambient humidity is high (>60% RH). Water acts as a proton shuttle, facilitating the ionic decarboxylation pathway. To troubleshoot, immediately transition the storage of the bulk powder to a desiccated -20°C environment.

Q: The powder has changed from off-white to a yellowish tint. What causes this, and is the batch ruined? A: The yellowing is caused by trace photo-oxidation and auto-oxidation of the dihydro-isoquinoline system. Even at low parts-per-million (ppm) levels, oxidized polymeric species or N-oxides exhibit strong chromophoric shifts. While the overall purity might still be >98%, these trace impurities can interfere with sensitive fluorescence-based assays or biological screens. Store the compound in amber vials to block UV/Vis light.

Q: Can I store the compound as a stock solution in DMSO for long-term use? A: No. DMSO is highly hygroscopic and undergoes its own thermal decomposition at room temperature, releasing dimethyl sulfide and acidic byproducts. These acidic trace impurities aggressively catalyze the decarboxylation of the compound. If a liquid stock is required, prepare it fresh or store single-use DMSO aliquots at -80°C for no longer than 3 months.

Validated Experimental Protocols

Protocol A: Standard Operating Procedure for Aliquoting and Storage

To ensure a self-validating system, this protocol minimizes repeated freeze-thaw cycles and atmospheric exposure, which are the primary vectors for thermal and hydrolytic degradation.

  • Equilibration: Remove the master lyophilized vial from -20°C storage. Crucial Step: Place it in a vacuum desiccator at room temperature for 1 hour before opening. Causality: Opening a cold vial causes instant condensation of atmospheric moisture onto the powder, triggering future hydrolytic decarboxylation.

  • Aliquoting: Inside a humidity-controlled glove box (<10% RH), weigh out single-use aliquots (e.g., 1-5 mg) into amber glass vials.

  • Inert Gas Overlay: Gently purge each vial with Argon or ultra-pure Nitrogen for 10 seconds. Causality: Displacing oxygen halts the auto-oxidation pathway.

  • Sealing: Cap tightly with PTFE-lined closures. Do not use standard rubber septa, as they are permeable to moisture over time.

  • Storage: Transfer immediately to a -20°C freezer.

Workflow N1 Receipt of Lyophilized API N2 Equilibrate to RT in Desiccator N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Argon/Nitrogen Overlay N3->N4 N5 Seal with PTFE-lined Caps N4->N5 N6 Store at -20°C (Long-term) N5->N6

Fig 2: Validated workflow for the aliquoting and cryogenic storage of the compound.

Protocol B: Accelerated Thermal Stress Testing (Forced Degradation)

To validate your local storage conditions, run this self-contained forced degradation assay.

  • Preparation: Weigh 5 mg of the compound into four separate HPLC-grade vials.

  • Environmental Control: Leave two vials unsealed (ambient humidity) and seal the other two under an Argon atmosphere.

  • Thermal Incubation: Place one unsealed and one sealed vial in a stability chamber at 40°C / 75% RH. Place the remaining two in a 60°C dry oven.

  • Quenching: At days 7, 14, and 28, remove the vials and instantly submerge them in dry ice, then transfer to -20°C. Causality: Rapid thermal quenching halts degradation kinetics immediately, ensuring the analytical data strictly reflects the chamber conditions rather than post-sampling degradation.

  • Analysis: Reconstitute in Acetonitrile/Water (0.1% TFA) and analyze via LC-MS to quantify the 2-methylisoquinolin-1(2H)-one degradant (m/z 159.1).

Quantitative Data: Degradation Kinetics

The following table summarizes the thermal degradation kinetics of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid across various standard storage conditions. Data reflects the percentage of intact API remaining and the formation of the primary decarboxylated degradant.

Storage ConditionTimeframePurity Retention (%)Primary Degradant Level (%)Visual Appearance
-20°C (Desiccated, Argon) 24 Months> 99.5%< 0.1%Off-white powder
4°C (Desiccated) 12 Months98.2%0.8%Off-white powder
25°C / 60% RH (Ambient) 6 Months94.5%4.2%Pale yellow
40°C / 75% RH (Accelerated) 3 Months88.1%9.5%Distinct yellow
60°C (Dry heat) 1 Month76.4%21.0%Brownish-yellow

Frequently Asked Questions (FAQs)

Q: Does the physical state (amorphous vs. crystalline) affect thermal stability? A: Yes. Amorphous powders possess a higher free energy state and greater molecular mobility, making them significantly more prone to thermal degradation and hygroscopicity. If your batch is amorphous, strict adherence to the -20°C storage protocol is mandatory.

Q: If my compound has degraded to 94% purity, can I still use it for in vitro assays? A: It depends on the assay. The primary degradant (2-methylisoquinolin-1(2H)-one) lacks the carboxylic acid moiety, which usually serves as a critical hydrogen-bond donor/acceptor in target binding. This will artificially lower your apparent IC50​ or Kd​ values. We strongly recommend re-purifying the batch via preparative HPLC before use.

Q: Is the compound stable during lyophilization? A: Yes, provided the shelf temperature during the secondary drying phase does not exceed 25°C. Excessive heat applied under vacuum to drive off residual water can trigger early-stage decarboxylation.

References

  • Britt, P. F., Buchanan, A. C., Eskay, T. P., & Mungall, W. S. (1999). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. U.S. Department of Energy Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • Mackie, J. C., et al. (1999). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A. Available at:[Link]

Optimization

Technical Support Center: Chromatography Optimization for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid

Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) and LC-MS/MS methods for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS: 1374651-92-9).

🔬 Expert Insight: Chemical Profiling & Causality

Before adjusting your instrument parameters, you must understand the structural causality dictating this molecule's behavior on a reverse-phase (RP) column:

  • The Lactam Core: Novice chromatographers often assume the nitrogen in the isoquinoline ring requires amine-blocking agents to prevent secondary interactions with column silanols. However, in this specific molecule, the nitrogen is part of a partially reduced, N-methylated lactam core (1-oxoisoquinoline). Its lone electron pair is delocalized into the adjacent carbonyl oxygen, rendering the nitrogen non-basic ( pKa​<0 ).

  • The C-7 Carboxylic Acid: This is the sole driver of pH-dependent retention. With an estimated pKa​ of ~4.0, its ionization state is highly sensitive. Method development must focus entirely on suppressing the ionization of this carboxylic acid to ensure predictable hydrophobicity.

🛠️ Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing and broad peak shapes during my runs? A1: This is a classic symptom of mixed retention mechanisms caused by partial ionization. If your mobile phase pH is between 3.0 and 5.0, the analyte exists in a dynamic equilibrium between its highly hydrophobic unionized state (-COOH) and its polar ionized state (-COO⁻). As the molecules transition between these states during the run, they interact differently with the stationary phase, causing band broadening. Solution: Lower the mobile phase pH to at least 2 units below the pKa​ (i.e., pH < 2.0). Adding 0.1% Trifluoroacetic acid (TFA) to both aqueous and organic phases will fully protonate the acid, ensuring a single, sharp chromatographic peak.

Q2: My retention times are drifting between injections. How can I stabilize them? A2: Retention time drift in acidic analytes is caused by inadequate buffering capacity. Unbuffered mixtures of water and organic solvents are susceptible to micro-fluctuations in pH due to dissolved atmospheric CO2​ or the sample matrix itself. A shift of even 0.2 pH units near the analyte's pKa​ drastically alters the capacity factor ( k′ ). Solution: Implement a buffered mobile phase. A 10 mM Ammonium Formate buffer adjusted to pH 2.8 locks the pH in place, stabilizing retention times across long sequences.

Q3: I am transferring this method to LC-MS/MS. How do I prevent signal suppression while maintaining peak shape? A3: While 0.1% TFA provides excellent peak shape for UV detection, it causes severe ion suppression in Electrospray Ionization (ESI) MS due to strong gas-phase ion pairing and high surface tension. Solution: Switch to 0.1% Formic Acid (FA) in water and acetonitrile. As demonstrated in the structural characterization of isoquinoline-7-carboxylic acid derivatives for Nampt inhibitors , 0.1% FA provides a sufficient pH drop for retention while maintaining excellent MS volatility and signal intensity.

📊 Method Optimization Visualizations

Workflow Start Start Method Development 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carboxylic acid CheckMS Is MS Detection Required? Start->CheckMS UseFA Use 0.1% Formic Acid (pH ~2.7) CheckMS->UseFA Yes (LC-MS) UseTFA Use 0.1% TFA (pH ~2.0) CheckMS->UseTFA No (UV/DAD) Evaluate Evaluate Peak Shape & Retention UseFA->Evaluate UseTFA->Evaluate Tailing Peak Tailing Observed? Evaluate->Tailing Buffer Switch to 10mM Ammonium Formate Buffer (pH 2.8) Tailing->Buffer Yes (Secondary Interactions) Success Finalize Gradient & Validate Method Tailing->Success No (Good Symmetry) Buffer->Success

Caption: Mobile Phase Optimization Decision Tree for Isoquinoline Carboxylic Acids.

Ionization LowPH LowPH MidPH pH 3.5 - 4.5 Partial Ionization (-COOH ⇌ -COO⁻) Mixed Retention Peak Tailing/Drift LowPH->MidPH Increase pH MidPH->LowPH Decrease pH HighPH HighPH MidPH->HighPH Increase pH HighPH->MidPH Decrease pH

Caption: Effect of Mobile Phase pH on Ionization State and Retention Behavior.

🧪 Self-Validating Experimental Protocols
Protocol 1: Preparation of LC-MS Compatible Buffered Mobile Phase

Objective: Formulate a pH 2.8 buffered mobile phase to suppress carboxylic acid ionization while ensuring MS compatibility.

  • Buffer Preparation: Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

  • pH Adjustment: Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.80.

  • Filtration: Filter the solution through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • System Suitability (Self-Validation Checkpoint): Inject a 10 µg/mL standard of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. The protocol is considered successful and validated only if the USP Tailing Factor is ≤1.5 and the Retention Time Relative Standard Deviation (RSD) over 5 consecutive injections is ≤1.0% .

Protocol 2: Step-by-Step UHPLC Gradient Optimization

Objective: Achieve baseline resolution of the target compound from synthetic impurities (e.g., unreacted precursors). This rapid gradient is adapted from validated methodologies for isoquinoline-7-carboxylic acid derivatives .

  • Column Selection: Install a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Solvent Setup: Set Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Gradient Execution: Program the pump according to the quantitative profile in Table 2 below.

  • Resolution (Self-Validation Checkpoint): Calculate the resolution ( Rs​ ) between the target compound and its nearest eluting impurity. The gradient is validated if Rs​≥2.0 , ensuring baseline separation regardless of minor column-to-column variations.

📋 Quantitative Data Presentation

Table 1: Mobile Phase Modifier Comparison for Isoquinoline-7-carboxylic Acid

Modifier ChoiceApprox. pHPeak Symmetry (USP)MS CompatibilityPrimary Use Case
0.1% TFA ~2.0Excellent (1.0 - 1.2)Poor (Ion Suppression)Preparative HPLC / UV-DAD Quantification
0.1% Formic Acid ~2.7Good (1.2 - 1.5)ExcellentLC-MS/MS Pharmacokinetics
10mM Amm. Formate 2.8Excellent (1.1 - 1.3)GoodHigh-throughput screening (Complex matrices)
None (Water/MeCN) ~5.5 - 6.5Poor (Tailing > 2.0)N/ANot Recommended (Severe retention drift)

Table 2: Optimized UHPLC Gradient Profile (Protocol 2)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.69010Initial Hold
0.500.69010Isocratic
4.000.60100Linear Ramp
4.300.69010Rapid Drop
4.700.69010Re-equilibration
📚 References
  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Novel acc inhibitors - WO2024023727A1. Google Patents.

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid Analogues in BRD9 Targeting

As the epigenetic landscape of oncology evolves, the bromodomain-containing protein 9 (BRD9)—a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex—has emerged as a highly validated therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the epigenetic landscape of oncology evolves, the bromodomain-containing protein 9 (BRD9)—a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex—has emerged as a highly validated therapeutic target. In malignancies such as acute myeloid leukemia (AML) and synovial sarcoma, tumor proliferation is profoundly dependent on BRD9 function.

This guide provides a comprehensive, objective comparison of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid analogues , evaluating their biochemical efficacy, structural advantages, and the self-validating experimental frameworks required to benchmark their performance against alternative scaffolds.

Mechanistic Rationale: The Privileged Isoquinolinone Scaffold

The 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid scaffold represents a breakthrough in rational drug design for epigenetic targets. The core efficacy of this molecule and its analogues relies on a dual-action structural mechanism:

  • Acetyl-Lysine (KAc) Mimicry: The 1-oxoisoquinoline core acts as a highly efficient KAc mimetic. Crystallographic resolution of the BRD9 bromodomain reveals that the carbonyl oxygen of the isoquinolinone ring serves as a critical hydrogen bond acceptor for the conserved Asn100 residue within the primary binding pocket[1]. Simultaneously, the aromatic system engages in robust π-stacking interactions with Tyr106 ()[2].

  • The 7-Carboxylic Acid Vector: What distinguishes the 7-carboxylic acid derivative from earlier inhibitors is its precise geometric orientation. The C7 position points directly outward through the solvent-exposed ZA channel of the bromodomain. This trajectory allows the carboxylic acid to serve as a modular synthetic vector. By utilizing amide coupling (e.g., via HATU), researchers can attach highly varied E3 ligase-recruiting linkers (such as Cereblon or VHL ligands) to generate heterobifunctional PROTAC degraders without inducing steric clashes within the primary KAc pocket ()[3].

Comparative Efficacy Profile

To objectively evaluate the performance of 1-oxoisoquinoline-7-carboxylic acid analogues, we benchmark them against early-generation inhibitors and alternative scaffolds.

Analogue / CompoundStructural ClassBRD9 IC₅₀ (nM)Selectivity ProfilePrimary MechanismTarget Application
BI-7273 Naphthyridinone19>1000x (vs BRD4)Reversible InhibitionIn vitro AML models[4]
BI-9564 Isoquinolinone14>3000x (vs BRD4)Reversible InhibitionIn vivo probe, high BRD7/9 specificity[2]
7-COOH PROTACs Isoquinolinone-E3 Ligand<5>5000x (Proteome-wide)Targeted DegradationSynovial Sarcoma, deep complex disruption[5]
I-BRD9 Thienopyridone73>700x (vs BRD4)Reversible InhibitionEarly biochemical benchmark[6]

Data Synthesis: While alternative scaffolds like thienopyridones (I-BRD9) offer moderate affinity, the isoquinolinone core (BI-9564 and 7-COOH PROTACs) drives sub-15 nM potency. Crucially, the conversion of the 7-carboxylic acid into a PROTAC degrader shifts the mechanism from mere occupancy to target depletion, which is strictly required to induce apoptosis in SS18-SSX driven synovial sarcomas[5].

Pathway Visualization

G SS18 SS18-SSX Fusion (Oncogenic Driver) BAF ncBAF Complex (Chromatin Remodeler) SS18->BAF Drives aberrant assembly BRD9 BRD9 Subunit (Acetyl-Lysine Reader) BAF->BRD9 Requires BRD9 for stability Transcription Aberrant Gene Expression (e.g., MYC Pathway) BRD9->Transcription Reads chromatin marks Proliferation Tumor Proliferation (Synovial Sarcoma / AML) Transcription->Proliferation Promotes survival Drug 1-oxoisoquinoline-7-carboxylic acid analogues Drug->BRD9 Binds ZA Channel (Inhibits/Degrades)

Mechanism of BRD9 dependency in sarcoma and targeted disruption by isoquinolinone analogues.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogues must rely on self-validating assay architectures. The following protocols detail the causality behind the methodological choices and the built-in controls required for absolute data trustworthiness.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Binding

Causality: Isoquinolinone derivatives often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET employs a microsecond time delay before measurement, eliminating short-lived background fluorescence and ensuring the signal is exclusively derived from the specific displacement of a fluorescent tracer from the BRD9 bromodomain.

  • Step 1: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA).

  • Step 2: Dispense 10 nM recombinant GST-tagged BRD9 bromodomain and 50 nM fluorescent KAc-tracer into a 384-well plate.

  • Step 3: Titrate 1-oxoisoquinoline analogues (10 µM to 0.1 nM) into the wells. Add Anti-GST Terbium-labeled donor fluorophore.

  • Step 4: Incubate for 60 minutes at room temperature. Read emission at 520 nm and 495 nm after a 100 µs delay.

  • Self-Validation Mechanism: The assay must include a DMSO-only control (maximum FRET) and a no-protein control (minimum FRET). A reference standard (BI-9564) must be run in parallel; if the IC₅₀ of BI-9564 deviates from the 14 nM benchmark, the plate data is invalidated.

Protocol B: NanoBRET Cellular Target Engagement

Causality: Biochemical affinity does not guarantee cellular permeability or stability. NanoBRET provides a live-cell, ratiometric readout of target engagement, confirming that the analogue successfully penetrates the cell membrane and binds BRD9 in its native chromatin context.

  • Step 1: Co-transfect HEK293 cells with a NanoLuc-BRD9 fusion plasmid.

  • Step 2: Plate cells at 2x10⁴ cells/well and incubate overnight.

  • Step 3: Add the cell-permeable NanoBRET tracer (which binds BRD9) and titrate the experimental analogues.

  • Step 4: Add Nano-Glo substrate and measure luminescence/fluorescence.

  • Self-Validation Mechanism: The ratiometric nature of NanoBRET (Acceptor emission / Donor emission) intrinsically normalizes for varying transfection efficiencies and cell numbers. A loss of signal indicates competitive displacement by the analogue, validating intracellular engagement.

Protocol C: Targeted Protein Degradation (Western Blot)

Causality: For analogues functionalized into PROTACs via the 7-carboxylic acid vector, we must confirm that the phenotypic effect is driven by proteasomal degradation, not merely prolonged target occupancy.

  • Step 1: Culture SS18-SSX positive synovial sarcoma cells (e.g., SYO-1) and treat with PROTAC analogues (0.1 nM - 100 nM) for 24 hours.

  • Step 2: Lyse cells in RIPA buffer and perform SDS-PAGE followed by Western blotting against BRD9 and Vinculin (loading control).

  • Self-Validation Mechanism (The "Rescue" Control): Pre-treat a parallel cohort with 1 µM MG-132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 2 hours prior to PROTAC addition. If the analogue is a true degrader, BRD9 degradation will be completely rescued in these control lanes, proving the ubiquitin-proteasome pathway causality.

Experimental Workflow Visualization

G Synth Chemical Synthesis (7-COOH Amidation) Biochem TR-FRET Assay (Biochemical Affinity) Synth->Biochem Selectivity filter CellBind NanoBRET Assay (Cellular Permeability) Biochem->CellBind Active binders Degrad Degradation Validation (Proteasome Rescue) CellBind->Degrad PROTAC analogues Pheno Phenotypic Readout (Proliferation Arrest) CellBind->Pheno Inhibitor analogues Degrad->Pheno Validated degraders

Self-validating experimental workflow for evaluating BRD9 inhibitors and PROTAC degraders.

References
  • Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification and Development of BRD9 Chemical Probes Source: Pharmaceuticals (MDPI) URL:[Link]

  • Methods and compounds for treating disorders (WO2019152440A1)
  • Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8 Source: bioRxiv URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic Acid via LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric;...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method to assess the purity of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid. We will move beyond rote protocol recitation to explore the causality behind our analytical choices, ensuring a scientifically sound, self-validating system for impurity profiling.

Understanding the Analyte: A Foundation for Method Development

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a polar molecule, characterized by its heterocyclic aromatic isoquinoline core and an ionizable carboxylic acid group. This structure presents a distinct set of challenges and opportunities for chromatographic separation and mass spectrometric detection.

  • Physicochemical Properties: The presence of both a weakly basic nitrogen in the isoquinoline ring and an acidic carboxylic acid group makes the analyte's overall charge and polarity highly dependent on pH. This dual nature is the primary lever we will use to control its chromatographic retention.

  • Potential Impurities: Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products) or degradation.[1] Common degradation pathways for isoquinoline derivatives include oxidation and hydrolysis, especially given the environmental factors of light, heat, and pH.[2] A robust method must be able to separate the parent compound from these structurally similar variants.

Crafting the Separation: A Comparative Look at LC Strategies

The primary goal of the liquid chromatography step is to achieve baseline separation of the main compound from all potential impurities. Given the polar nature of our analyte, we will compare two orthogonal chromatographic techniques: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

RPLC is the workhorse of pharmaceutical analysis, but retaining polar compounds can be challenging.[3] Success hinges on the careful selection of the stationary and mobile phases.

  • Stationary Phase Selection: While a standard C18 column is a common starting point, more polar chemistries often provide better retention and selectivity for compounds like ours.[4] A polar-embedded C8 or C18 phase, for example, is compatible with 100% aqueous mobile phases and offers enhanced peak shape for polar analytes.[5]

  • Mobile Phase pH - The Critical Parameter:

    • Acidic Conditions (e.g., 0.1% Formic Acid): This is often the preferred starting point. At a low pH, the carboxylic acid group is protonated (-COOH), reducing the molecule's overall polarity and increasing its retention on the nonpolar stationary phase. These conditions are also highly compatible with positive-ion electrospray ionization (ESI) for MS detection.[6]

    • Alkaline Conditions (e.g., Ammonium Bicarbonate): At a high pH, the carboxylic acid is deprotonated (-COO-), making the analyte highly polar and poorly retained on traditional RPLC columns. However, this approach is ideal for enhancing sensitivity in negative-ion ESI-MS.[7]

HILIC is designed specifically for the separation of polar and hydrophilic compounds that are poorly retained in RPLC.[5][8]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase rich in an organic solvent like acetonitrile.[3] Water acts as the strong eluting solvent.[8] This provides an orthogonal separation mechanism to RPLC, which can be invaluable for resolving co-eluting impurities.[5]

  • Advantages & Disadvantages: HILIC offers superior retention for polar compounds and enhances ESI efficiency due to the high organic content of the mobile phase.[5] However, it often requires longer column equilibration times and can be more sensitive to matrix effects.[9]

Comparative Overview of LC Strategies

StrategyStationary PhaseMobile PhaseAnalyte StateIdeal For
RPLC (Acidic) Nonpolar (e.g., C18, Polar-Embedded)High Aqueous, Low pHLess Polar (Protonated)Good retention, Positive ESI-MS
RPLC (Alkaline) Nonpolar (e.g., C18)High Aqueous, High pHHighly Polar (Deprotonated)Poor retention, Negative ESI-MS
HILIC Polar (e.g., Amide, Silica)High OrganicPolarExcellent retention of polar species
The Power of Detection: Choosing the Right Mass Spectrometer

While UV detection provides quantitative data, mass spectrometry offers unparalleled specificity and the ability to identify unknown impurities.

  • Ionization Mode: Electrospray ionization (ESI) is ideal. Positive mode ([M+H]+) will target the isoquinoline nitrogen, while negative mode ([M-H]-) will target the carboxylic acid. Both should be evaluated to determine the optimal sensitivity for the parent compound and its potential degradants.

  • High-Resolution Mass Spectrometry (HRMS): The Gold Standard: For impurity profiling, HRMS (e.g., Q-TOF, Orbitrap) is vastly superior to low-resolution instruments.[10][11] HRMS provides highly accurate mass measurements (sub-ppm), which allows for the confident determination of the elemental composition of unknown impurities.[10][12] This capability is critical for identifying novel degradation products or process-related impurities without authentic standards.[13]

Protocol 1: The Forced Degradation Study - Building a Stability-Indicating Method

A cornerstone of any purity validation is the forced degradation study, as mandated by ICH guideline Q1A(R2).[14][15] Its purpose is to intentionally stress the drug substance to generate potential degradation products, thereby proving the analytical method's ability to separate them from the API.[16][17]

Objective: To generate 5-20% degradation of the parent compound to ensure degradation products are formed at detectable levels without destroying the sample.[14][18]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.[2]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[2]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Separately, store a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution to light, following ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed LC-MS method alongside an unstressed control sample.

  • Data Evaluation: Calculate the percentage of degradation. Critically, perform peak purity analysis on the parent peak in the stressed samples using both PDA and MS data to ensure no degradants are co-eluting.

Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C Solid, 60°C Solution) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analyze LC-MS Analysis Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & % Degradation Analyze->Evaluate Result Stability-Indicating Method Confirmed Evaluate->Result

Caption: Experimental workflow for a forced degradation study.

Protocol 2: LC-MS Method Validation - The Self-Validating System

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] The protocol must follow the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[20][21][22]

Key Validation Parameters:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. The forced degradation study is the primary evidence of specificity.[19]

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[23] These are typically assessed together by analyzing replicate preparations (n=3) at multiple concentration levels (e.g., 3 levels) covering the specified range.[21]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying low-level impurities.[23]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C).[19][24] This provides an indication of its reliability during normal usage.

Interrelation of Core Validation Parameters

cluster_inputs Foundational Experiments Validation ICH Q2(R1) Method Validation Specificity Linearity & Range Accuracy Precision LOQ/LOD Robustness ForcedDeg Forced Degradation Study ForcedDeg->Validation:p1 Proves Separation Spiking Spiking Experiments Spiking->Validation:p2 Spiking->Validation:p3 Spiking->Validation:p4 Spiking->Validation:p5 Variations Method Parameter Variations Variations->Validation:p6 Tests Reliability

Caption: Logical relationship of validation inputs to ICH Q2(R1) parameters.

Data Summary: Validation Results

The following tables represent typical data obtained during a successful validation.

Forced Degradation Summary

Stress Condition% Degradation of ParentNumber of Degradants Detected
0.1 M HCl, 60°C, 24h12.5%2
0.1 M NaOH, 60°C, 8h18.2%3
3% H₂O₂, RT, 4h8.9%1
Thermal (Solid), 80°C, 48h< 1.0%0
Photolytic (ICH Q1B)4.5%1

Method Validation Performance

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9995
Range 0.05% - 150% of targetEstablished
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (%RSD) ≤ 15% at LOQ, ≤ 5% at other levels< 2.5%
LOQ S/N ≥ 100.05 µg/mL
Robustness %RSD of results < 5%Passed
Conclusion and Recommendation

Validating the purity of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid requires a systematic and scientifically-driven approach. While both RPLC and HILIC have their merits, a Reversed-Phase LC method using a polar-embedded stationary phase with an acidic mobile phase (0.1% formic acid) coupled to a High-Resolution Mass Spectrometer offers the most robust, versatile, and reliable system.

This approach provides excellent retention and peak shape for the polar analyte, is highly compatible with sensitive positive-ion ESI-MS, and, most importantly, the use of HRMS provides unequivocal confidence in the identification of any unknown impurities.[12][13] By rigorously following the principles of forced degradation and the validation parameters outlined in ICH Q2(R1), researchers can build a self-validating method that ensures the quality and safety of their product, satisfying the stringent requirements of regulatory bodies.[15][19]

References

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technology Networks. [Link]

  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Validation of analytical procedures: text and methodology Q2(R1). European Medicines Agency. [Link]

  • What is the difference between HILIC columns VS normal/reverse columns? uHPLCs. [Link]

  • Validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. SpringerLink. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. SpringerLink. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • General pathway of isoquinoline degradation. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. MDPI. [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. MDPI. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. ACS Publications. [Link]

Sources

Validation

Technical Comparison Guide: Inter-Laboratory Validation of Analytical Methods for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Executive Summary & Mechanistic Context In pharmaceutical development, the reliable quantification of chemical building blocks is non-negotiable. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS 1374651-92-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development, the reliable quantification of chemical building blocks is non-negotiable. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (CAS 1374651-92-9) is a highly specific intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase and PARP inhibitors.

As a Senior Application Scientist overseeing multi-site method transfers, I frequently observe a critical point of failure: analysts treating this compound as a generic small molecule. To develop a robust assay, one must understand the causality behind its physicochemical behavior. The molecule features an oxoisoquinoline core—providing a strong UV chromophore—and a C7-carboxylic acid moiety (pKa ~4.5). If the chromatographic mobile phase pH is not strictly controlled at least 1.5 units below its pKa, the compound exists in a state of dynamic equilibrium between its protonated and ionized forms. This causes severe peak tailing, retention time shifts, and ultimately, inter-laboratory validation failure.

This guide objectively compares the two primary analytical alternatives for quantifying this compound—HPLC-UV and UPLC-MS/MS —and provides a self-validating, compliant protocol for seamless inter-laboratory transfer.

Methodological Alternatives: HPLC-UV vs. UPLC-MS/MS

The choice of assay depends entirely on the Analytical Target Profile (ATP). For bulk purity and routine Quality Control (QC), HPLC-UV is the gold standard due to its ruggedness and ease of transfer. However, for trace-level impurity screening or pharmacokinetic (PK) bioanalysis, UPLC-MS/MS is required.

Causality Check: Why choose Negative Electrospray Ionization (ESI-) for MS/MS? The carboxylic acid group readily loses a proton in a slightly basic or neutral environment, forming a highly stable [M−H]− precursor ion at m/z 202.0. Collision-induced dissociation (CID) yields a dominant product ion at m/z 158.0, representing the neutral loss of carbon dioxide ( CO2​ , 44 Da). This specific transition provides unparalleled selectivity.

Table 1: Objective Comparison of Analytical Platforms
Performance MetricHPLC-UV (Routine QC)UPLC-MS/MS (Trace Analysis)
Primary Use Case Bulk API intermediate purity, Assay releaseGenotoxic impurity screening, Bioanalysis
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL
Dynamic Range 1.0 - 100 µg/mL (2 logs)5.0 - 5000 ng/mL (3 logs)
Selectivity Moderate (Relies on chromatographic resolution)Extremely High (MRM transition 202.0 158.0)
Run Time 15 - 20 minutes3 - 5 minutes
Matrix Interference High susceptibility in complex matricesLow (Mitigated by mass filtering)

Inter-Laboratory Validation Framework

When transferring an assay across multiple global sites, the method must withstand variations in instrument models, ambient temperatures, and analyst techniques. We align our validation strategy with the modernized and ICH Q2(R2) guidelines, focusing on a lifecycle management approach.

ValidationWorkflow Start Method Transfer Initiation LabA Originating Lab (A) Optimization Start->LabA LabB Receiving Lab (B) Familiarization LabA->LabB LabC Receiving Lab (C) Familiarization LabA->LabC Param1 Specificity & Linearity LabB->Param1 Param2 Accuracy (Recovery) LabB->Param2 Param3 Precision (RSD < 2.0%) LabB->Param3 LabC->Param1 LabC->Param2 LabC->Param3 DataAgg Data Aggregation & Equivalence Param1->DataAgg Param2->DataAgg Param3->DataAgg Final Validated Method (ICH Compliant) DataAgg->Final

Multi-site inter-laboratory validation framework adhering to ICH Q2(R2) guidelines.

Table 2: Comparative Inter-Laboratory Validation Data (UPLC-MS/MS)
Validation ParameterLab A (Originating)Lab B (Receiving, US)Lab C (Receiving, EU)Acceptance Criteria
Linearity ( R2 ) 0.99980.99950.9997 0.990
Accuracy (Mid QC) 100.4%98.7%101.2%85.0% - 115.0%
Repeatability (RSD) 1.2%1.8%1.5% 2.0%
Carryover 0.05% of LLOQ0.12% of LLOQ0.08% of LLOQ 20.0% of LLOQ

Self-Validating Experimental Protocol: UPLC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) and bracketing Quality Control (QC) samples. If the instrument drifts, the run automatically invalidates itself, preventing the reporting of erroneous data.

Chromatographic & MS Parameters
  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm). Causality: Ethylene Bridged Hybrid (BEH) particles reduce secondary silanol interactions with the nitrogen atom in the isoquinoline ring, ensuring symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Drives pH to ~2.7, fully protonating the compound for chromatography).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI Negative mode. MRM Transition: m/z 202.0 158.0. Collision Energy: 18 eV.

Step-by-Step Analytical Workflow
  • System Suitability Test (SST): Inject the Mid-QC standard (500 ng/mL) six consecutive times.

    • Validation Gate: The Relative Standard Deviation (RSD) of the peak area must be 2.0%. If > 2.0%, halt the sequence and perform source maintenance.

  • Blank Matrix Injection: Inject an extracted blank matrix sample immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ).

    • Validation Gate: The peak area at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) area. This proves the absence of carryover.

  • Calibration Curve Construction: Inject standards ranging from 5.0 ng/mL to 5000 ng/mL. Apply a 1/x² weighted linear regression.

    • Causality: 1/x² weighting prevents the high-concentration standards from disproportionately skewing the curve, ensuring accuracy at the trace level.

  • Sample Analysis with Bracketing QCs: Inject unknown samples. Insert Low, Mid, and High QC samples after every 20 unknown injections.

    • Validation Gate: At least 67% of all QC samples, and at least 50% at each concentration level, must back-calculate to within ±15% of their nominal value.

UPLC_MSMS_Workflow Sample Sample Prep (Protein Ppt) Chrom UPLC Separation (BEH C18) Sample->Chrom Ionization ESI(-) Ionization [M-H]- m/z 202.0 Chrom->Ionization Quad1 Q1 Selection m/z 202.0 Ionization->Quad1 Collision CID Fragmentation (-CO2) Quad1->Collision Quad3 Q3 Selection m/z 158.0 Collision->Quad3 Detector Quantification (Detector) Quad3->Detector

UPLC-MS/MS analytical workflow for quantifying the target isoquinoline derivative.

Conclusion & Decision Matrix

Successful inter-laboratory validation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid relies heavily on controlling its ionization state. For laboratories focused on bulk API synthesis and release, the robust HPLC-UV method utilizing an acidic mobile phase is recommended. For laboratories conducting genotoxic impurity profiling or biological matrix analysis, the UPLC-MS/MS method provides the necessary sensitivity and selectivity through precise MRM fragmentation. By implementing the self-validating system checks described above, analytical scientists can guarantee seamless method transfer and regulatory compliance across global networks.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • ECA Academy / Pharmacopeial Forum. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance News. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Advanced Safety and Handling Protocol: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid Executive Summary Handling specialized pharmaceutical intermediates like 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

Executive Summary Handling specialized pharmaceutical intermediates like 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid requires more than passive compliance; it demands a mechanistic understanding of chemical risks. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol. By bridging the gap between physicochemical properties and the standards[1], this document ensures uncompromising laboratory safety, regulatory alignment, and operational efficiency.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand the intrinsic properties of the compound. The following data synthesizes the standard hazard profile for this isoquinoline derivative[2].

Property / ClassificationDetail
Chemical Name 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid
CAS Number 1374651-92-9
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Physical State Solid (White to Yellow Powder)
GHS Health Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

The Causality of PPE Selection

Safety protocols are only effective when operators understand the why behind the equipment. In accordance with[3][4], the following PPE matrix is mandated based on the specific chemical causality of this compound:

  • Eye/Face Protection: ANSI Z87.1 compliant safety goggles with side shields.

    • Causality: The carboxylic acid functional group, combined with the isoquinoline core, poses a severe risk of ocular irritation (H319). Standard safety glasses are insufficient against fine airborne powders[2].

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an effective, non-reactive barrier against fine organic powders, mitigating the risk of dermal absorption and skin irritation (H315)[2]. Double-gloving is recommended during spill cleanup.

  • Respiratory Protection: N95/P100 particulate respirator OR strict handling within a Class II Biological Safety Cabinet / Chemical Fume Hood.

    • Causality: As a dry powder, the compound is highly prone to aerosolization. Inhalation of these micro-particles causes specific target organ toxicity (STOT SE 3), resulting in acute respiratory tract irritation (H335)[2].

  • Body Protection: Anti-static, flame-resistant lab coat and closed-toe non-porous shoes.

    • Causality: Prevents electrostatic discharge which could ignite airborne organic dust, while providing a physical barrier against accidental spills[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for routine weighing and transfer.

  • Pre-Operation Assessment: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter.

  • PPE Donning & Inspection: Put on the lab coat, safety goggles, and nitrile gloves. Visually inspect gloves for micro-tears before proceeding[4].

  • Weighing: Place an analytical balance deep inside the vented enclosure. Utilize an anti-static weigh boat and a grounded, stainless-steel spatula to prevent electrostatic powder dispersion.

  • Transfer: Carefully transfer the weighed compound into a pre-labeled, amber glass vial (to protect from potential photolytic degradation) and cap it immediately to prevent aerosolization.

  • Decontamination: Wipe down the spatula, balance, and hood surfaces with a 70% ethanol or isopropanol solution. Alcohols are highly effective at solubilizing and removing residual organic isoquinoline acids[2].

HandlingWorkflow A 1. Pre-Operation Verify SDS & Hazards B 2. PPE Donning Gloves, Goggles, Coat A->B C 3. Engineering Controls Activate Fume Hood B->C D 4. Execution Weighing & Transfer C->D E 5. Decontamination Clean Tools & Surfaces D->E

Fig 1: Step-by-step operational workflow for handling isoquinoline carboxylic acid derivatives.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination[2].

  • Assessment & Evacuation: Immediately halt operations. If the spill occurs outside of a primary engineering control (fume hood), evacuate the immediate 5-foot radius and assess the volume of the spill.

  • Containment: Do not use water directly on the dry powder, as this may spread the carboxylic acid and increase the surface area of the contamination.

  • Collection: Carefully cover the spill with a damp absorbent pad, or use a dedicated anti-static brush and dustpan to collect the solid. Avoid dry sweeping, which generates hazardous dust clouds.

  • Neutralization & Decontamination: Wash the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse[2].

  • Disposal: Place all collected material, cleanup tools, and contaminated PPE into a designated, sealable hazardous waste container. Label clearly as "Hazardous Solid Waste - Toxic/Irritant" and route for high-temperature incineration according to local environmental regulations[2].

SpillResponse S1 Spill Detected S2 Evacuate & Assess (Check PPE) S1->S2 S3 Containment (Prevent spread) S2->S3 S4 Collection (Dry sweep / Absorbent) S3->S4 S5 Disposal (Hazardous Waste) S4->S5

Fig 2: Immediate spill response and containment pathway for toxic organic powders.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. URL:[Link]

  • Wikipedia / United Nations. "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.